Z-Val-Gly-OH
Description
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Properties
IUPAC Name |
2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJWUBBCZRMTB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Val-Gly-OH: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Val-Gly-OH, also known as N-benzyloxycarbonyl-L-valyl-L-glycine, is a protected dipeptide of significant interest in the fields of peptide chemistry, biochemistry, and drug discovery. Its structure, incorporating the benzyloxycarbonyl (Z) protecting group, makes it a valuable building block in the synthesis of more complex peptides and a useful tool in the study of enzyme kinetics and inhibitor screening. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential experimental applications of this compound.
Chemical Properties and Structure
This compound is a white crystalline powder.[1] The benzyloxycarbonyl group attached to the N-terminus of the valine residue prevents unwanted side reactions during peptide synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Z-L-valyl-L-glycine, N-Benzyloxycarbonyl-L-valylglycine, Cbthis compound | [1][2] |
| CAS Number | 2790-84-3 | [1][2] |
| Molecular Formula | C15H20N2O5 | |
| Molecular Weight | 308.33 g/mol | |
| Appearance | White powder | |
| Melting Point | 146-150 °C | |
| Optical Rotation | -23.0° ± 1° (c=3% in MeOH) | |
| Purity | ≥ 99% (TLC) | |
| Storage Conditions | 0-8°C |
Structure:
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with a C-terminally protected glycine, followed by the deprotection of the C-terminus. A common method utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
2.1.1. Materials:
-
N-benzyloxycarbonyl-L-valine (Z-Val-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
2.1.2. Protocol:
Step 1: Coupling of Z-Val-OH and Glycine Methyl Ester
-
Dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.
-
Add the neutralized glycine methyl ester solution to the Z-Val-OH solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Z-Val-Gly-OMe.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization if necessary.
Step 2: Saponification of the Methyl Ester
-
Dissolve the purified Z-Val-Gly-OMe (1 equivalent) in a mixture of methanol and water.
-
Cool the solution to 0°C and add a solution of LiOH (1.5-2 equivalents) in water dropwise.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.
-
The final product can be further purified by recrystallization.
Caption: Workflow for the synthesis of this compound.
Application in Protease Activity Assays
This compound can serve as a substrate for certain proteases, particularly carboxypeptidases that exhibit specificity for C-terminal glycine residues preceded by a hydrophobic residue. The enzymatic cleavage of the peptide bond between valine and glycine can be monitored to determine enzyme activity.
2.2.1. Materials:
-
Purified protease of interest
-
This compound substrate stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
Detection reagent (e.g., Ninhydrin (B49086) for detecting the newly formed N-terminal glycine, or a pre-column derivatization agent for HPLC analysis)
-
HPLC system or spectrophotometer
2.2.2. Protocol:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
Prepare a solution of the purified protease in the assay buffer.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the enzymatic reaction by adding the protease solution to the substrate solutions.
-
Incubate the reaction mixtures for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of product formed (cleaved glycine or Z-Valine) using a suitable method:
-
HPLC Analysis: Separate and quantify the substrate and products by reverse-phase HPLC.
-
Spectrophotometric Analysis: Use a colorimetric reagent like ninhydrin that reacts with the primary amine of the released glycine to produce a colored product, which can be measured spectrophotometrically.
-
-
Determine the initial reaction velocities from the amount of product formed over time.
-
Kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Caption: General workflow for a protease activity assay using this compound.
Biological and Pharmaceutical Relevance
This compound and similar dipeptides are primarily utilized in research and development for the following purposes:
-
Peptide Synthesis: As a protected dipeptide building block, it facilitates the efficient synthesis of larger peptides and peptidomimetics with defined sequences. This is crucial in the development of peptide-based therapeutics.
-
Enzyme Substrate: It can be used to characterize the substrate specificity of proteases and to screen for enzyme inhibitors. Identifying selective inhibitors is a key strategy in drug discovery for various diseases, including those involving aberrant protease activity.
-
Biochemical Research: this compound is employed in studies related to protein-protein interactions and enzyme mechanisms. Understanding these fundamental biological processes is essential for identifying new drug targets.
Currently, there is no direct evidence from the conducted searches to suggest that this compound is involved in specific cell signaling pathways as a signaling molecule itself. Its primary role is that of a synthetic intermediate and a tool for biochemical assays.
Conclusion
This compound is a versatile and valuable dipeptide derivative for researchers in the chemical and biological sciences. Its well-defined chemical properties and structure make it an ideal component for the synthesis of complex peptides. The experimental protocols outlined in this guide provide a framework for its synthesis and its application in enzymatic assays. While its direct role in biological signaling is not established, its utility as a research tool in drug development and biochemical studies is significant. Further research may uncover more specific applications for this compound in various therapeutic areas.
References
The Strategic Role of Z-Val-Gly-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and the desired final peptide sequence. Among the vast arsenal (B13267) of protected amino acid derivatives, Z-Val-Gly-OH, or N-benzyloxycarbonyl-L-valyl-L-glycine, emerges as a crucial dipeptide synthon. Its principal role is to serve as a pre-formed Valine-Glycine unit for introduction into a growing peptide chain, primarily in solution-phase peptide synthesis (SPPS). The N-terminal benzyloxycarbonyl (Z or Cbz) group provides robust protection under various coupling conditions and can be selectively removed, offering a reliable method for controlled, stepwise peptide elongation. This guide provides an in-depth technical overview of the role of this compound, including its application in experimental protocols, and quantitative data relevant to its use.
Core Functionality and Advantages
This compound is a valuable dipeptide derivative utilized extensively in peptide synthesis and as a building block in the development of pharmaceuticals.[1] Its ability to mimic natural peptides makes it an essential component in drug design, particularly in the creation of therapeutic agents targeting specific biological pathways.[1] Researchers appreciate Z-L-valyl-L-glycine for its stability and compatibility with various coupling reactions, which enhances its utility in the synthesis of more complex peptide structures.[1]
The primary advantages of using this compound include:
-
Reduced Risk of Racemization: Introducing amino acids as dipeptide units can minimize the risk of racemization at the C-terminal amino acid of the growing peptide chain, a common side reaction during activation.
-
Improved Coupling Efficiency: In sequences where the coupling of a single amino acid may be sterically hindered or inefficient, the use of a dipeptide can sometimes improve overall yield.
-
Streamlined Synthesis: For peptides containing multiple Val-Gly motifs, the use of a pre-formed dipeptide simplifies the synthetic process.
Data Presentation: Quantitative Analysis of Z-Dipeptide in Peptide Synthesis
The following tables summarize typical quantitative data for the key steps involving Z-protected dipeptides in solution-phase peptide synthesis. It is important to note that actual yields and purities can vary significantly based on the specific amino acid sequence, coupling reagents, and reaction conditions.
Table 1: Typical Yields for Peptide Coupling Reactions with this compound
| Reactant 1 | Reactant 2 (Amino Acid Ester) | Coupling Method | Typical Yield (%) |
| This compound | H-Ala-OMe | DCC/HOBt | 85-95 |
| This compound | H-Phe-OBn | T3P® | ~90 |
| This compound | H-Leu-OtBu | HATU/DIPEA | 80-90 |
Table 2: Purity of Crude Peptides Synthesized Using this compound
| Peptide Sequence | Synthesis Method | Crude Purity (by HPLC) (%) |
| Z-Val-Gly-Ala-OMe | Solution-Phase | >90 |
| Z-Val-Gly-Phe-OBn | Solution-Phase | >85 |
| Z-Val-Gly-Leu-OtBu | Solution-Phase | >88 |
Table 3: Deprotection Efficiency of the Z-Group from Val-Gly Containing Peptides
| Protected Peptide | Deprotection Method | Reaction Time (hours) | Typical Yield (%) |
| Z-Val-Gly-Ala-OMe | Catalytic Hydrogenation (Pd/C, H₂) | 2-4 | >95 |
| Z-Val-Gly-Phe-OBn | HBr in Acetic Acid | 1-2 | 85-95 |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of this compound in peptide synthesis.
Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester using DCC/HOBt
This protocol describes the coupling of this compound with an amino acid ester (e.g., Glycine methyl ester) using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add the neutralized amino acid ester solution to the cooled this compound solution.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-tripeptide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group from a peptide (e.g., Z-Val-Gly-Ala-OMe) to yield the free amine.
Materials:
-
Z-protected peptide (e.g., Z-Val-Gly-Ala-OMe)
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Mandatory Visualization
Solution-Phase Peptide Synthesis Workflow using this compound
The following diagram illustrates the general workflow for the solution-phase synthesis of a tripeptide using this compound as a building block.
Caption: Workflow for tripeptide synthesis using this compound.
Logical Relationship of Key Steps in Solution-Phase Peptide Synthesis
The following diagram illustrates the logical relationship and cyclical nature of the key steps in solution-phase peptide synthesis.
Caption: Cyclical steps in solution-phase peptide synthesis.
Conclusion
This compound serves as a highly effective and strategic building block in the chemical synthesis of peptides. Its use in solution-phase methodologies allows for the controlled and efficient incorporation of the Val-Gly dipeptide unit, which can lead to improved yields and reduced side reactions compared to the stepwise addition of individual amino acids. The robust nature of the Z-protecting group and the well-established protocols for its removal make this compound a reliable tool for researchers and professionals in the field of peptide chemistry and drug development. The provided data and protocols offer a foundational guide for the successful application of this important dipeptide synthon.
References
An In-depth Technical Guide to Z-Val-Gly-OH for Researchers and Drug Development Professionals
Introduction:
N-Benzyloxycarbonyl-L-valyl-L-glycine, commonly referred to as Z-Val-Gly-OH, is a dipeptide derivative of significant interest in the fields of peptide chemistry, biochemistry, and pharmaceutical development. The benzyloxycarbonyl (Z) group serves as a crucial amine-protecting group, enabling the use of the valyl-glycine moiety as a building block in the synthesis of more complex peptides. This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed experimental protocol for its application in peptide synthesis, and a visualized workflow to facilitate its integration into research and development pipelines.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, including molar calculations, reaction stoichiometry, and analytical characterization.
| Parameter | Value |
| CAS Number | 2790-84-3[1] |
| Molecular Formula | C₁₅H₂₀N₂O₅[1] |
| Molecular Weight | 308.33 g/mol [1] |
| Alternate Names | Z-L-valyl-L-glycine[1] |
| Appearance | White to off-white solid |
| Typical Application | Reagent in peptide synthesis[2] |
Experimental Protocol: Solution-Phase Peptide Coupling of this compound
This protocol details a general procedure for the coupling of this compound with a C-terminally protected amino acid (e.g., H-Leu-OMe) using a carbodiimide (B86325) coupling agent in a solution-phase synthesis approach. This method is fundamental for the elongation of a peptide chain.
Materials and Reagents:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., Leucine methyl ester hydrochloride, H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates and appropriate mobile phase
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Amino Component: If starting with an amino acid ester salt (e.g., H-Leu-OMe·HCl), dissolve it in anhydrous DCM and add one equivalent of a tertiary base like DIPEA or NMM to neutralize the salt and liberate the free amine.
-
Activation of this compound: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and an activating agent such as HOBt (1.1 equivalents) in anhydrous DCM. Stir the solution until all solids have dissolved.
-
Coupling Reaction:
-
Add the solution of the free amino component (from step 1) to the activated this compound solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the coupling agent, DCC (1.1 equivalents), in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude protected tripeptide can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure product.
-
Visualized Experimental and Logical Workflows
To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the key stages of the peptide coupling reaction and the subsequent deprotection of the Z-group.
Caption: Solution-phase peptide coupling workflow using this compound.
References
An In-Depth Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group in Z-Val-Gly-OH
This guide provides a comprehensive technical overview of the benzyloxycarbonyl (Z or Cbz) protecting group, with a specific focus on its application in the synthesis and characterization of the dipeptide Z-Val-Gly-OH (N-benzyloxycarbonyl-L-valyl-L-glycine). This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development.
The Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry.[1][2] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its development was a seminal step that enabled the controlled, stepwise synthesis of oligopeptides.[1] The Z group protects the N-terminal amine of an amino acid as a carbamate, preventing it from reacting during the formation of a peptide bond.
Key characteristics of the Z group include:
-
Stability: It is stable under a variety of conditions, including mildly acidic and basic environments, making it compatible with many standard reactions in peptide synthesis.[1]
-
Orthogonality: The Z group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection strategies in complex syntheses.[2]
-
Cleavage: It is most commonly removed by catalytic hydrogenolysis, a mild reduction method that cleaves the benzyl (B1604629) C-O bond.[1][3] Other methods include the use of strong acids like HBr in acetic acid.[4]
Physicochemical and Spectroscopic Data for this compound
This compound is a dipeptide composed of L-valine and glycine (B1666218), with the N-terminus of valine protected by a benzyloxycarbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-(2-Carboxyacetamido)-3-methylbutanoic acid |
| Alternate Names | Z-L-valyl-L-glycine |
| CAS Number | 2790-84-3 |
| Molecular Formula | C₁₅H₂₀N₂O₅ |
| Molecular Weight | 308.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 115-125 °C (varies with purity) |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~7.3 ppm: Multiplet, 5H (aromatic protons of Z group).~5.0 ppm: Singlet, 2H (benzyl CH₂ of Z group).~4.0-4.2 ppm: Multiplet, 1H (α-H of Val).~3.7-3.9 ppm: Multiplet, 2H (α-H of Gly).~2.0 ppm: Multiplet, 1H (β-H of Val).~0.8-0.9 ppm: Doublet, 6H (γ-CH₃ of Val). |
| ¹³C NMR (DMSO-d₆) | ~172-174 ppm: Carbonyl carbons (Val & Gly carboxyls).~156 ppm: Carbamate carbonyl (Z group).~137 ppm: Quaternary aromatic carbon (Z group).~127-128 ppm: Aromatic CH carbons (Z group).~65-66 ppm: Benzyl CH₂ (Z group).~58-60 ppm: α-C of Val.~40-42 ppm: α-C of Gly.~30-31 ppm: β-C of Val.~18-19 ppm: γ-C of Val. |
| IR (KBr, cm⁻¹) | ~3300: N-H stretching (amide).~3000-2800: C-H stretching (aliphatic).~1750-1680: C=O stretching (carboxylic acid, carbamate, amide).~1530: N-H bending (amide II).~1250: C-O stretching (carbamate). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z ~309.14[M+Na]⁺: m/z ~331.12 |
Experimental Protocols
Synthesis of this compound via Carbodiimide Coupling
This protocol describes a common method for forming the peptide bond between N-Cbz-L-valine (Z-Val-OH) and glycine methyl ester, followed by saponification to yield the final product.
Materials:
-
N-Cbz-L-valine (Z-Val-OH)
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc), 1 M HCl, Saturated NaHCO₃ solution, Saturated NaCl solution (brine)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water
Procedure:
-
Activation of Z-Val-OH: Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of DCM/DMF and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate flask, dissolve glycine methyl ester hydrochloride (1.1 eq) in DCM/DMF and neutralize with NMM or DIPEA (1.1 eq) at 0 °C. Add this solution to the activated Z-Val-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification (Ester): Filter off the DCU precipitate. Dilute the filtrate with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Gly-OMe.
-
Saponification: Dissolve the crude ester in a mixture of THF/MeOH/H₂O. Cool to 0 °C and add LiOH (1.5 eq) dissolved in water. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Final Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Isolation: The product, this compound, will precipitate out. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) can be performed for further purification.
Deprotection of the Z Group via Catalytic Hydrogenolysis
This protocol describes the standard method for removing the Z group to yield the free dipeptide, Val-Gly.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Reaction Setup: Dissolve this compound in methanol. Place the solution in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate). The catalyst is flammable and should be handled with care.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric and should not be allowed to dry completely before proper disposal.
-
Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, Val-Gly-OH.
Purity Analysis and Quality Control
The purity and identity of this compound are critical for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Table 3: Methods for Quality Control of this compound
| Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the product.[5][6][7][8] | Column: C18 reverse-phase.Mobile Phase: Gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).Detection: UV at ~214 nm (peptide bond) and ~254 nm (aromatic Z group). |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and for a quick assessment of purity. | Stationary Phase: Silica gel plates.Mobile Phase: A mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate).Visualization: UV light (254 nm) and/or staining (e.g., ninhydrin (B49086) for free amines after deprotection). |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and connectivity of atoms.[9] | As detailed in Table 2, ¹H and ¹³C NMR provide a detailed map of the molecule's structure. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound.[9] | Electrospray ionization (ESI) is commonly used to generate ions like [M+H]⁺ or [M+Na]⁺ for accurate mass determination. |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Strategic Role of Z-Val-Gly-OH in the Synthesis of Bioactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-L-glycine) serves as a important building block in the intricate process of drug discovery and development. While not typically a biologically active agent in its own right, its utility lies in its role as a precursor for the synthesis of more complex and therapeutically relevant peptides. This technical guide provides a comprehensive overview of the preliminary investigation of this compound, focusing on its application in peptide synthesis, its physicochemical properties, and the broader context of designing peptides with therapeutic potential.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical characteristics of this compound is essential for its effective application in peptide synthesis. These properties influence its solubility, reactivity, and handling during synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| CAS Number | 2790-84-3 | [1] |
| Appearance | White to off-white powder | Commercially available data |
| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge of protected peptides |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | [2] |
The Val-Gly Motif in Bioactive Peptides
The Val-Gly dipeptide sequence, for which this compound is a protected precursor, is found in various biologically active peptides. Its presence can influence the peptide's structure, stability, and interaction with biological targets.
One notable example is the repeating peptide in elastin, Val-Gly-Val-Ala-Pro-Gly (VGVAPG) , which has been shown to be chemotactic for fibroblasts and monocytes.[3] This suggests that peptides containing the Val-Gly motif could be explored for applications in tissue repair and inflammation modulation.
Furthermore, dipeptide motifs such as Val-Cit and Val-Ala are utilized as enzymatically cleavable linkers in antibody-drug conjugates (ADCs). These linkers are designed to be stable in circulation but are cleaved by lysosomal proteases upon internalization into target cells, releasing the cytotoxic payload. This highlights the potential of the Val-Gly sequence in the design of biodegradable linkers for targeted drug delivery.
Experimental Protocols for Peptide Synthesis Utilizing this compound
This compound is primarily employed in solution-phase peptide synthesis (SPPS) and can also be adapted for solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides protection for the N-terminus of the valine residue, preventing unwanted side reactions during coupling.
General Workflow for Peptide Synthesis
The fundamental process of peptide synthesis involves a cyclical series of steps to elongate the peptide chain.
Solution-Phase Peptide Synthesis (SPPS) Protocol
Solution-phase synthesis is a classical method suitable for large-scale production of shorter peptides.
Step 1: Protection of the C-terminal Amino Acid
-
The C-terminal amino acid (e.g., Alanine) is protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its carboxyl group from reacting.
Step 2: Coupling of this compound
-
Dissolve the C-terminal amino acid ester and this compound in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU), and a base (e.g., diisopropylethylamine, DIEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter to remove the urea (B33335) byproduct (in the case of DCC).
-
Purify the resulting protected tripeptide by extraction and/or chromatography.
Step 3: Deprotection of the N-terminus
-
The Z-group of the newly formed tripeptide can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to allow for further chain elongation.
Step 4: Iteration and Final Deprotection
-
Repeat the coupling and deprotection steps until the desired peptide sequence is achieved.
-
The final step involves the removal of all protecting groups, including the C-terminal ester, to yield the final peptide.
Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS is the most common method for synthesizing peptides in a laboratory setting due to its efficiency and ease of purification.
Step 1: Resin Preparation and First Amino Acid Attachment
-
Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like DMF.
-
Attach the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent.
Step 2: Fmoc-Deprotection
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the attached amino acid.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
Step 3: Coupling of the Next Amino Acid (or Dipeptide)
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (or in this case, a suitably protected version of Val-Gly-OH if used as a single unit) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF to remove unreacted reagents.
Step 4: Repeat Synthesis Cycle
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Step 5: Cleavage and Deprotection
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
Step 6: Purification
-
Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Considerations for Drug Design: Stability and Permeability
While this compound is a synthetic tool, the properties of the resulting Val-Gly containing peptide are crucial for its potential as a therapeutic agent.
-
Enzymatic Stability: Short linear peptides are often susceptible to rapid degradation by proteases in the body. Modifications such as N-terminal acetylation, C-terminal amidation, or the incorporation of non-natural amino acids can enhance stability. The Val-Gly bond itself can be a substrate for certain proteases.
-
Cell Permeability: The ability of a peptide to cross cell membranes is a significant hurdle in drug development. Generally, small, hydrophobic, and cyclic peptides exhibit better cell permeability. The physicochemical properties of the entire peptide sequence will dictate its ability to enter cells.
Illustrative Signaling Pathway for a Bioactive Peptide
Bioactive peptides often exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. A peptide containing a Val-Gly motif, such as an elastin-like peptide, could initiate a chemotactic response through such a pathway.
Conclusion
This compound is a valuable reagent in the arsenal (B13267) of medicinal chemists and peptide scientists. Its primary role is not as a direct therapeutic agent but as a well-defined and reliable building block for the construction of more complex and potentially bioactive peptides. A thorough understanding of its properties, coupled with robust synthetic protocols, enables the exploration of novel peptide-based therapeutics targeting a wide range of diseases. The future of peptide drug discovery will continue to rely on the strategic use of such fundamental components to build the next generation of targeted and effective medicines.
References
- 1. Prediction of membrane permeability to peptides from calculated dynamic molecular surface properties [pubmed.ncbi.nlm.nih.gov]
- 2. Val-Gly | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Spectral characterization of Z-Val-Gly-OH (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characterization of N-Benzyloxycarbonyl-L-valyl-L-glycine (Z-Val-Gly-OH), a key building block in peptide synthesis and drug development. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this dipeptide, supported by established principles of spectral analysis and data from analogous compounds. Detailed experimental protocols for acquiring this spectral data are also provided.
Introduction
This compound (CAS Number: 2790-84-3) is a protected dipeptide with the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol .[1] The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of the valine residue, enabling controlled peptide chain elongation. Accurate spectral characterization is paramount for verifying the identity, purity, and structural integrity of this compound in research and manufacturing processes. This guide summarizes the key spectral features that define this compound.
Spectral Data Summary
While a complete, publicly available dataset of experimentally derived spectra for this compound is not readily accessible, the following tables present the expected and typical spectral data based on the known structure of the molecule and data from similar N-Cbz protected peptides and their constituent amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | Protons of the benzyloxycarbonyl group. |
| CH₂ (Benzyl) | ~5.1 | Singlet | Methylene protons of the benzyloxycarbonyl group. |
| α-H (Val) | 4.0 - 4.3 | Doublet of doublets | Influenced by the adjacent NH and β-H protons. |
| NH (Val) | ~7.0 | Doublet | Amide proton, coupling to the α-H of Valine. |
| β-H (Val) | 2.0 - 2.2 | Multiplet | |
| γ-CH₃ (Val) | 0.9 - 1.0 | Doublet | Two diastereotopic methyl groups. |
| α-CH₂ (Gly) | 3.8 - 4.0 | Doublet | Coupling to the adjacent NH proton. |
| NH (Gly) | ~8.2 | Triplet | Amide proton, coupling to the α-CH₂ of Glycine. |
| OH (Carboxyl) | >10 | Broad singlet | Often not observed or exchanges with solvent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | 170 - 175 | Glycine carboxyl group. |
| C=O (Urethane) | 155 - 158 | Carbonyl of the benzyloxycarbonyl group. |
| C=O (Amide) | 170 - 173 | Amide carbonyl between Val and Gly. |
| Aromatic (C₆H₅) | 127 - 137 | Carbons of the phenyl ring. |
| CH₂ (Benzyl) | ~67 | Methylene carbon of the benzyloxycarbonyl group. |
| α-C (Val) | 58 - 62 | |
| β-C (Val) | ~30 | |
| γ-C (Val) | 18 - 20 | Two diastereotopic methyl carbons. |
| α-C (Gly) | 40 - 43 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 3: Typical IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| N-H (Amide) | Stretching | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C=O (Urethane) | Stretching | 1680 - 1700 | Strong |
| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |
| N-H (Amide II) | Bending | 1510 - 1570 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for analyzing such compounds.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M+H]⁺ | 309.14 | Protonated molecular ion. |
| [M+Na]⁺ | 331.12 | Sodium adduct. |
| [M-H]⁻ | 307.13 | Deprotonated molecular ion. |
Experimental Protocols
The following sections provide detailed methodologies for the spectral characterization of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Positive Ion Mode:
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Scan range: m/z 100-500.
-
-
Negative Ion Mode:
-
Capillary voltage: -2.5 to -3.5 kV.
-
Source temperature: 100-150 °C.
-
Scan range: m/z 100-500.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectral characterization of this compound and the logical relationship of its structural components.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Z-Val-Gly-OH
These application notes provide a detailed protocol for the solid-phase synthesis of the dipeptide Z-Val-Gly-OH. This method is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key advantages of SPPS include the ability to drive reactions to completion by using excess reagents and the simplified purification of the desired peptide by washing away excess reagents and by-products.
This protocol outlines the synthesis of this compound, a dipeptide with a benzyloxycarbonyl (Z) protecting group on the valine residue. The synthesis will be performed on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, thereby preserving the acid-sensitive Z-protecting group. The synthesis will follow the Fmoc/tBu strategy, where the N-terminus of the growing peptide chain is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound on a 2-chlorotrityl chloride resin.
2.1. Materials and Reagents
| Reagent | Abbreviation | Supplier (Example) | Purity/Grade |
| 2-Chlorotrityl chloride resin | 2-CTC Resin | Sigma-Aldrich | 100-200 mesh |
| N,N-Dimethylformamide | DMF | Fisher Scientific | Peptide Synthesis Grade |
| Dichloromethane | DCM | Fisher Scientific | ACS Grade |
| Diisopropylethylamine | DIPEA | Sigma-Aldrich | ≥99.5% |
| Fmoc-Gly-OH | - | Sigma-Aldrich | ≥99% |
| Piperidine (B6355638) | - | Sigma-Aldrich | ≥99.5% |
| Z-Val-OH | - | Sigma-Aldrich | ≥99% |
| N,N'-Diisopropylcarbodiimide | DIC | Sigma-Aldrich | ≥99% |
| 1-Hydroxybenzotriazole hydrate | HOBt | Sigma-Aldrich | ≥97% |
| Trifluoroacetic acid | TFA | Sigma-Aldrich | ≥99% |
| Triisopropylsilane | TIPS | Sigma-Aldrich | 99% |
| Diethyl ether | - | Fisher Scientific | ACS Grade |
2.2. Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.
Caption: Workflow for the solid-phase synthesis of this compound.
2.3. Step-by-Step Protocol
2.3.1. Resin Swelling
-
Place 1 g of 2-chlorotrityl chloride resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2.3.2. Loading of the First Amino Acid (Fmoc-Gly-OH)
-
Dissolve 2 equivalents of Fmoc-Gly-OH and 4 equivalents of DIPEA in 10 mL of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution.
-
To cap any unreacted sites, add a solution of 10% acetic anhydride and 10% DIPEA in DMF and react for 15 minutes.
-
Wash the resin three times with DMF, followed by three times with DCM, and then three times with DMF again.
2.3.3. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
2.3.4. Coupling of the Second Amino Acid (Z-Val-OH)
-
In a separate vial, dissolve 3 equivalents of Z-Val-OH and 3 equivalents of HOBt in 10 mL of DMF.
-
Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
2.3.5. Cleavage of the Peptide from the Resin
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v).
-
Add 10 mL of the cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
2.3.6. Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Summary of Reagents and Quantities for this compound Synthesis
| Step | Reagent | Equivalents (relative to resin substitution) | Quantity (for 1g resin, 1 mmol/g substitution) |
| Resin Swelling | DMF | - | 10 mL |
| Amino Acid Loading | Fmoc-Gly-OH | 2 | 0.595 g (2 mmol) |
| DIPEA | 4 | 0.697 mL (4 mmol) | |
| DMF | - | 10 mL | |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 mL |
| Amino Acid Coupling | Z-Val-OH | 3 | 0.754 g (3 mmol) |
| HOBt | 3 | 0.459 g (3 mmol) | |
| DIC | 3 | 0.473 mL (3 mmol) | |
| DMF | - | 10 mL | |
| Cleavage | Cleavage Cocktail | - | 10 mL |
| (TFA/TIPS/H₂O 95:2.5:2.5) |
Logical Relationship of Synthesis Stages
The following diagram illustrates the logical progression of the key stages in the solid-phase synthesis of this compound.
Caption: Logical progression of this compound synthesis.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents such as DMF, DCM, DIPEA, piperidine, DIC, and TFA are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
TFA is highly corrosive and should be handled with extreme caution.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for the Coupling of Z-Val-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Gly-OH is a key building block in synthetic peptide chemistry. As a dipeptide protected at the N-terminus with a benzyloxycarbonyl (Z) group, it serves as a crucial component in the solution-phase and solid-phase synthesis of more complex peptides. The Z-group offers stability under various coupling conditions and can be selectively removed by catalytic hydrogenation, making it a valuable tool in peptide synthesis strategies. This document provides detailed protocols for the coupling of this compound to a target amino acid, a comparison of common coupling methods, and purification guidelines.
Chemical Properties
| Property | Value |
| IUPAC Name | (S)-2-((S)-2-(Benzyloxycarbonylamino)-3-methylbutanamido)acetic acid |
| Molecular Formula | C₁₅H₂₀N₂O₅[1] |
| Molecular Weight | 308.33 g/mol [1] |
| CAS Number | 2790-84-3[1] |
| Appearance | White to off-white solid |
| Storage | Store at 4°C, protect from light. For long-term storage, -20°C is recommended. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions such as racemization. Below is a summary of expected yields for the coupling of a Z-protected dipeptide, based on representative literature data for similar couplings. The model reaction considered here is the coupling of this compound to an amino acid methyl ester (e.g., Alanine methyl ester, H-Ala-OMe).
| Coupling Reagent/Method | Activating Agent | Additive | Base | Typical Yield (%) | Key Considerations |
| DCC/HOBt | Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | DIPEA | 85-95 | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.[2][3][4] |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | 1-Hydroxybenzotriazole (HOBt) | DIPEA | 80-90 | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup.[2][3] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | None | DIPEA | 90-98 | Highly efficient and fast, with low racemization.[5][6][7] Often preferred for difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | None | DIPEA | 90-97 | Efficient and rapid coupling with byproducts that are generally soluble.[8][9] |
Yields are estimates based on similar peptide coupling reactions and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the solution-phase coupling of this compound to an amino acid ester, followed by purification.
Protocol 1: Coupling of this compound with Alanine Methyl Ester using DCC/HOBt
This protocol details the formation of the tripeptide Z-Val-Gly-Ala-OMe.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to the flask.
-
In a separate flask, suspend H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) to the H-Ala-OMe·HCl suspension to neutralize the salt and stir for 15 minutes.
-
-
Coupling Reaction:
-
Add the neutralized H-Ala-OMe solution to the this compound solution at 0 °C.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
Procedure:
-
Column Preparation:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes).
-
-
Purification:
-
Dissolve the crude Z-Val-Gly-Ala-OMe in a minimal amount of the eluent.
-
Load the sample onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Z-Val-Gly-Ala-OMe as a white solid or a viscous oil.
-
Characterize the final product by techniques such as NMR and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Experimental Workflow for this compound Coupling
Caption: Solution-phase coupling workflow for this compound.
Chemical Transformation in DCC/HOBt Coupling
Caption: Chemical pathway of this compound coupling.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Synthesized Z-Val-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction Z-Val-Gly-OH is an N-terminally protected dipeptide, specifically with a benzyloxycarbonyl (Z) group, commonly used as a building block in peptide synthesis and various biochemical studies.[1][2] Following synthesis, the crude product contains the desired peptide along with impurities such as truncated or deletion sequences, unreacted starting materials, and by-products from the cleavage of other protecting groups.[3] Achieving high purity is critical for its use in subsequent applications.
This application note details a robust protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is the standard and most effective method for peptide purification, separating molecules based on their relative hydrophobicity.[4][5] The hydrophobic Z-group provides strong retention on nonpolar stationary phases, making it well-suited for this technique. The method utilizes a C18 stationary phase and a water/acetonitrile (B52724) gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and yield a final product of high purity.[3][4]
Principle of Separation
Reversed-phase HPLC separates molecules based on hydrophobic interactions between the analyte and the stationary phase.[6] The stationary phase consists of silica (B1680970) particles chemically bonded with nonpolar alkyl chains (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), is used for elution.[7]
In this protocol, the crude this compound is loaded onto the column in a highly aqueous mobile phase, where it binds to the C18 stationary phase due to its hydrophobicity. The elution is achieved by applying a gradient of increasing ACN concentration.[6][7] As the mobile phase becomes more nonpolar, it competes for binding to the stationary phase, and the peptide desorbs and elutes. Impurities with different hydrophobicities will elute at different ACN concentrations, allowing for their separation from the target peptide.[3] Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent, which sharpens peaks and improves resolution.[8]
Experimental Protocol
This protocol is divided into five main stages: preparation of solutions, analytical method development, preparative scale-up purification, fraction analysis, and product recovery.
Equipment and Materials
The necessary equipment and chemical reagents for the purification process are summarized in Table 1.
| Category | Item |
| Instrumentation | HPLC system with gradient pump, UV detector, and autosampler/manual injector |
| Preparative HPLC system (if available) | |
| Analytical and Preparative RP-HPLC Columns (e.g., C18, 5 µm particle size) | |
| Lyophilizer (Freeze-dryer) | |
| pH meter, Sonicator, Vortex mixer | |
| Chemicals & Reagents | Crude synthesized this compound |
| HPLC-grade Acetonitrile (ACN) | |
| HPLC-grade water (e.g., Milli-Q or equivalent) | |
| Trifluoroacetic acid (TFA), sequencing grade | |
| Consumables | 0.22 µm or 0.45 µm syringe filters (PTFE or nylon) |
| HPLC vials and autosampler caps | |
| Glass test tubes or a fraction collector for preparative runs |
Table 1: HPLC System and Materials
Mobile Phase and Sample Preparation
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean glass bottle.
-
Carefully add 1.0 mL of TFA to achieve a 0.1% (v/v) solution.
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.
Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade ACN into a clean glass bottle.
-
Carefully add 1.0 mL of TFA to achieve a 0.1% (v/v) solution.
-
Mix thoroughly and degas for 15-20 minutes.
Crude Peptide Sample Preparation:
-
Dissolve the crude this compound powder in a minimal amount of a solvent mixture, such as 50:50 water/ACN, to a final concentration of approximately 1-2 mg/mL for analytical runs.[4]
-
Ensure the peptide is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[9]
Analytical Method Development (Scouting Run)
An initial broad-gradient "scouting" run is performed to determine the approximate retention time of this compound.
-
Column: Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared crude sample.
-
Detection: Monitor the elution profile at a primary wavelength of 220 nm (for the peptide backbone) and a secondary wavelength of 254 nm (for the aromatic Z-group).[3][6]
-
Gradient: Run the scouting gradient as detailed in Table 2.
Optimized Analytical Method
Based on the retention time from the scouting run, a shallower, more focused gradient is developed to improve the resolution between the target peptide and closely eluting impurities.[10] For example, if the peptide elutes at 45% B in the scouting run, the optimized gradient could be designed to run from 35% to 55% B over a longer period. An example of an optimized gradient is provided in Table 2.
| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) | Flow Rate (mL/min) | Profile |
| Scouting Gradient | 1.0 | |||
| 0.0 | 95.0 | 5.0 | 1.0 | Isocratic Hold |
| 5.0 | 95.0 | 5.0 | 1.0 | Linear Gradient |
| 35.0 | 5.0 | 95.0 | 1.0 | Wash |
| 40.0 | 5.0 | 95.0 | 1.0 | Re-equilibration |
| 45.0 | 95.0 | 5.0 | 1.0 | End Run |
| Optimized Gradient | 1.0 | |||
| 0.0 | 65.0 | 35.0 | 1.0 | Isocratic Hold |
| 5.0 | 65.0 | 35.0 | 1.0 | Linear Gradient |
| 25.0 | 45.0 | 55.0 | 1.0 | Wash |
| 30.0 | 5.0 | 95.0 | 1.0 | Re-equilibration |
| 35.0 | 65.0 | 35.0 | 1.0 | End Run |
Table 2: Example HPLC Gradient Conditions for Analytical Runs
Preparative Scale-Up Purification
-
Column Change: Replace the analytical column with a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Adjust the flow rate according to the column diameter (e.g., 18-20 mL/min).
-
Sample Preparation: Prepare a concentrated solution of the crude peptide (e.g., 10-50 mg/mL) in the initial mobile phase conditions. Ensure it is fully dissolved and filtered.
-
Gradient Application: Apply the optimized gradient parameters, adjusting the run time and flow rate for the larger column.
-
Fraction Collection: Collect fractions of the eluate as the main peak corresponding to this compound appears. Use a fraction collector or collect manually into labeled tubes.
Post-Purification Analysis and Recovery
-
Purity Check: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling: Combine all fractions that show the desired purity level (e.g., ≥98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C until completely solid. Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.[9]
-
Storage: Store the lyophilized peptide at -20°C or lower to prevent degradation.
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. phmethods.net [phmethods.net]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for Z-Val-Gly-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Benzyloxycarbonyl-Valyl-Glycine (Z-Val-Gly-OH) in solution-phase peptide synthesis. This dipeptide is a valuable building block for the synthesis of larger peptides and peptidomimetics, offering the advantages of the well-established benzyloxycarbonyl (Z or Cbz) protecting group.
Introduction to this compound in Peptide Synthesis
This compound is a dipeptide with the N-terminus of the valine residue protected by a benzyloxycarbonyl (Z) group. The Z-group is a robust protecting group, stable under a variety of conditions, making it highly suitable for solution-phase synthesis strategies.[1] Its removal is typically achieved through catalytic hydrogenation or acidolysis, providing orthogonality with other protecting groups.[1] Z-protected amino acids and peptides are often crystalline solids, which significantly aids in their purification by recrystallization.[1]
Solution-phase peptide synthesis (SPPS), while a more classical approach compared to solid-phase synthesis, offers distinct advantages for the production of short peptides and for large-scale synthesis where purification of intermediates is desirable.[2]
Key Advantages of Using this compound:
-
Reduced Risk of Racemization: The urethane (B1682113) nature of the Z-group helps to minimize racemization of the valine residue during coupling reactions.[1]
-
Facilitated Purification: The presence of the Z-group often imparts crystallinity to the resulting peptides, allowing for efficient purification of intermediates by recrystallization.
-
Stepwise Chain Elongation: As a dipeptide building block, it allows for the introduction of two amino acid residues in a single coupling step, potentially increasing the efficiency of the overall synthesis.
Applications of Peptides Derived from this compound
Peptides incorporating the Val-Gly sequence are of significant interest in biomedical research due to their presence in bioactive natural products and proteins.
Chemotactic Peptides:
A notable example is the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which is a repeating sequence in elastin.[1][3] This peptide has been shown to be a potent chemoattractant for fibroblasts and monocytes, with optimal activity at nanomolar concentrations.[1][3] This chemotactic activity suggests that peptides synthesized using a this compound precursor could be valuable tools for studying tissue repair, inflammation, and cellular migration. The synthesis of such peptides in solution would involve the coupling of this compound with the remaining tetrapeptide fragment, followed by deprotection.
Below is a diagram illustrating the proposed signaling pathway for elastin-derived chemotactic peptides.
Caption: Proposed signaling pathway for elastin-derived chemotactic peptides.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a model tripeptide, Z-Val-Gly-Leu-OMe.
General Workflow for Tripeptide Synthesis
The overall process involves the coupling of this compound with an amino acid ester (e.g., Leucine methyl ester hydrochloride), followed by purification of the protected tripeptide. Subsequent deprotection of the Z-group yields the free N-terminus tripeptide, which can be used for further elongation or biological testing.
Caption: General workflow for the solution-phase synthesis of a tripeptide using this compound.
Protocol for the Synthesis of Z-Val-Gly-Leu-OMe
This protocol details the coupling of this compound with L-Leucine methyl ester hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling reagents.[4] HOBt is added to suppress racemization.[4]
Materials:
-
This compound
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (B1210297) (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Leu-OMe.HCl (1.0 equivalent) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.0 equivalent) dropwise and stir the mixture for 15-20 minutes at 0 °C to obtain a solution of the free amino acid ester.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add the solution of activated this compound to the neutralized amino acid ester solution at 0 °C. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide.
-
Protocol for the Purification of Z-Val-Gly-Leu-OMe by Recrystallization
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane.
Procedure:
-
Dissolve the crude Z-Val-Gly-Leu-OMe in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane to the hot solution until it becomes slightly turbid.
-
If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Protocol for the N-terminal Deprotection of Z-Val-Gly-Leu-OMe
The Z-group can be removed by catalytic hydrogenation to yield the free N-terminal tripeptide ester.
Materials:
-
Z-Val-Gly-Leu-OMe
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve Z-Val-Gly-Leu-OMe in methanol.
-
Carefully add 10% Pd/C (catalytic amount, typically 10% by weight of the peptide) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain H-Val-Gly-Leu-OMe.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of a tripeptide using Z-dipeptides in solution-phase synthesis. Actual results may vary depending on the specific amino acid sequence and reaction conditions.
| Step | Product | Typical Yield | Typical Purity (after recrystallization) | Analytical Method |
| Coupling | Z-Val-Gly-Leu-OMe | 75-90% | >95% | ¹H NMR, LC-MS |
| Deprotection | H-Val-Gly-Leu-OMe | >95% (quantitative) | >98% | ¹H NMR, LC-MS |
Yields are based on literature values for similar solution-phase peptide couplings and deprotections.
Conclusion
This compound is a versatile and valuable building block for the solution-phase synthesis of peptides. Its use, in conjunction with standard coupling and deprotection protocols, allows for the efficient and scalable production of peptides with high purity. The potential for peptides containing the Val-Gly motif to exhibit interesting biological activities, such as chemotaxis, makes this compound a relevant starting material for projects in drug discovery and chemical biology. The protocols and data presented herein provide a solid foundation for researchers to incorporate this dipeptide into their synthetic strategies.
References
- 1. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Application Notes and Protocols for Z-Val-Gly-OH in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzyloxycarbonyl-L-valyl-L-glycine (Z-Val-Gly-OH) in fragment condensation strategies for peptide synthesis. This dipeptide is a valuable building block in the development of pharmaceuticals and for biochemical research due to its stability and compatibility with various coupling reactions.[1] Fragment condensation, a convergent approach, is often preferred for the synthesis of long peptides (20 amino acids or more) as it can enhance the yield and purity of the final product compared to stepwise solid-phase peptide synthesis (SPPS).[2]
Introduction to this compound
This compound is an N-terminally protected dipeptide with the benzyloxycarbonyl (Z) group protecting the valine residue.[3][4] The Z-group is stable under the basic conditions used for Fmoc deprotection, making it suitable for the synthesis of protected peptide fragments intended for subsequent coupling in a fragment condensation approach. The glycine (B1666218) residue at the C-terminus is advantageous as it is not prone to racemization during the activation of the carboxylic acid for the coupling reaction.
Chemical Properties:
Applications in Fragment Condensation
The primary application of this compound in this context is as a protected dipeptide fragment for coupling to an N-terminally deprotected peptide-resin or another peptide fragment in solution. This strategy is particularly useful for:
-
Synthesis of complex and long peptides: By synthesizing smaller, protected fragments and then coupling them, the issues associated with repeated coupling and deprotection cycles in stepwise synthesis can be minimized.[2]
-
Improving purity and yield: Purification of intermediate fragments can lead to a purer final product and potentially higher overall yields.[2]
-
Overcoming difficult sequences: Fragment condensation can be a solution for sequences that are prone to aggregation or incomplete coupling during stepwise synthesis.
Experimental Protocols
The following protocols are generalized for the use of this compound in a solid-phase fragment condensation strategy.
1. Preparation of the N-terminally Deprotected Peptide-Resin
This protocol assumes the synthesis of a peptide on a solid support (e.g., Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) using standard Fmoc-based SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Solvent Exchange: If the subsequent coupling will be performed in a different solvent like dichloromethane (B109758) (DCM), wash the resin with DCM (3-5 times).
-
Drying: The resin can be used directly after washing or dried under vacuum for coupling in a "swelling volume" to potentially increase coupling efficiency.
2. Fragment Condensation of this compound onto the Peptide-Resin
This protocol describes the coupling of the this compound dipeptide to the N-terminally deprotected peptide-resin.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (2-4 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) (2-4 equivalents) and allow the pre-activation to proceed for 10-15 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the prepared peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The extended reaction time is often necessary for fragment couplings.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated with freshly activated this compound.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products.
3. Deprotection of the N-terminal Z-group (if further elongation is needed)
The Z-group can be removed by catalytic hydrogenation.
-
Resin Preparation: Swell the resin in a suitable solvent such as methanol (B129727) or a mixture of DMF and acetic acid.
-
Hydrogenation: Add a palladium catalyst (e.g., 10% Pd/C) to the resin slurry.
-
Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or mass spectrometry of a cleaved sample until the starting material is consumed.
-
Washing: Filter off the catalyst and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
4. Cleavage of the Final Peptide from the Resin
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for Rink Amide resin is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table provides illustrative data for the coupling of this compound to a model peptide-resin (H-Ala-Phe-Resin). Actual results may vary depending on the specific sequence, resin, and coupling conditions.
| N-terminal Amino Acid on Resin | Coupling Reagent | Additive | Solvent | Time (h) | Yield (%) | Purity (%) |
| Alanine | DIC | HOBt | DMF | 12 | 85 | 92 |
| Leucine | HATU | - | DMF | 8 | 90 | 95 |
| Proline | DIC | OxymaPure | DCM | 24 | 78 | 89 |
| Arginine(Pbf) | HBTU | HOBt | DMF | 18 | 82 | 90 |
Yield and purity are determined after cleavage and RP-HPLC analysis of the crude product. This data is for illustrative purposes only.
Visualizations
Caption: Workflow for this compound fragment condensation in SPPS.
References
- 1. Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments [experiments.springernature.com]
- 2. 5z.com [5z.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Z-Val-Gly-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting and optimizing the coupling efficiency of Z-Val-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptides utilizing this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, also known as N-benzyloxycarbonyl-L-valyl-L-glycine, is a dipeptide derivative.[1] The "Z" group (benzyloxycarbonyl) is a common protecting group for the N-terminus of the valine residue, preventing unwanted side reactions during peptide synthesis.[2][3] This compound serves as a building block in the creation of larger, more complex peptide structures for pharmaceutical and biochemical research.[1]
Q2: I am experiencing low coupling efficiency with this compound. What are the common causes?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky Z-protecting group and the valine side chain can physically obstruct the reactive sites, making it difficult for the coupling reagents to facilitate bond formation.
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Some may not be potent enough to overcome the steric hindrance associated with this compound.
-
Inappropriate Solvent: The solvent system plays a crucial role in the solubility of reactants and the overall reaction rate. Using a suboptimal solvent can lead to poor reaction kinetics.
-
Base Selection: The type and concentration of the base used can influence the extent of side reactions, such as racemization, which can affect the purity and yield of the desired peptide.
-
Reaction Conditions: Factors such as temperature and reaction time can significantly impact the coupling efficiency.
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, onium-type reagents (uronium/aminium and phosphonium (B103445) salts) are generally more effective than carbodiimides alone. Reagents such as HATU, HBTU, and PyBOP are commonly used to achieve high coupling efficiencies.
Troubleshooting Guides
Guide 1: Improving Low Coupling Yields
Problem: The yield of my peptide containing the this compound unit is consistently low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent. If you are using DCC/DIC alone, consider adding an additive like HOBt or switching to an onium salt like HATU or HBTU. |
| Steric Hindrance | Increase the reaction time to allow for complete coupling. You can also try elevating the reaction temperature slightly (e.g., to 40°C), but monitor for potential side reactions. |
| Poor Solubility of Reactants | Ensure you are using a high-purity, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). |
| Insufficient Reagent Equivalents | Increase the equivalents of the coupling reagent and the incoming amino acid ester to drive the reaction to completion. A 1.5 to 2-fold excess is a good starting point. |
Guide 2: Addressing Side Reactions and Impurities
Problem: My final product is impure, showing signs of racemization or other side products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Racemization | Use a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Also, opt for a less nucleophilic base like N,N-Diisopropylethylamine (DIEA) instead of Triethylamine (TEA). |
| Guanidinylation (with HATU/HBTU) | Avoid a large excess of the uronium reagent, as this can lead to the formation of a guanidinium (B1211019) byproduct on the free amine of the incoming amino acid ester. |
| Hydrolysis of Activated Ester | Ensure all reagents and solvents are anhydrous. Traces of water can hydrolyze the activated this compound, preventing it from coupling. |
Data Presentation
The following table summarizes the general performance of common coupling reagents in peptide synthesis. While not specific to this compound, this data provides a good starting point for reagent selection. Yields are highly dependent on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (min) | General Yield (%) |
| DCC/DIC | HOBt | - | DCM/DMF | 60-120 | 70-90 |
| HBTU | - | DIEA | DMF | 30-60 | >95 |
| HATU | - | DIEA | DMF | 15-30 | >98 |
| PyBOP | - | DIEA | DMF | 30-60 | >95 |
| COMU | - | DIEA | DMF | 15-30 | >99 |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of this compound with an Amino Acid Ester
This protocol details a general procedure for the coupling of this compound with a C-terminally protected amino acid (e.g., H-Ala-OMe) using HATU as the coupling reagent.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIEA (1.1 eq) to neutralize the salt. Stir for 10 minutes.
-
-
Activation and Coupling:
-
To the solution of this compound, add HATU (1.1 eq) and DIEA (2.0 eq). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the neutralized amino acid ester solution to the activated this compound mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Z-protected tripeptide.
-
Mandatory Visualizations
Caption: Experimental workflow for the solution-phase coupling of this compound.
Caption: Troubleshooting logic for overcoming low coupling efficiency with this compound.
References
Z-Val-Gly-OH solubility issues in different solvents
Welcome to the technical support center for Z-Val-Gly-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or N-benzyloxycarbonyl-L-valyl-L-glycine, is a dipeptide derivative. The "Z" group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis. This compound and its analogs are utilized in various biochemical applications, including as building blocks in the synthesis of more complex peptides and in the study of enzyme activity and protein interactions. For instance, structurally related Z-protected peptides are used in research areas like caspase activity assays.
Q2: I'm having trouble dissolving this compound. Why is it not dissolving in water?
The solubility of a peptide is largely determined by its amino acid composition and modifying groups. This compound contains a hydrophobic valine residue and the bulky, nonpolar benzyloxycarbonyl (Z) group. These components decrease its solubility in aqueous solutions like water or buffers. Peptides with a high content of non-polar amino acids or protecting groups are often better solubilized in organic solvents.[1][2][3]
Q3: What is the best solvent to dissolve this compound?
For hydrophobic peptides like this compound, it is recommended to start with a small amount of an organic solvent.[1][2][3][4] Common choices include Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or methanol.[1][3][4] Once the peptide is dissolved in a minimal amount of the organic solvent, you can slowly add your aqueous buffer of choice to reach the desired final concentration.[4][5]
Q4: Can I heat the solution to improve solubility?
Gentle heating can be used to aid dissolution. However, it is important to avoid excessive heat as it may degrade the peptide. Sonication is another technique that can be employed to help dissolve the peptide.[1][2][6]
Q5: How does pH affect the solubility of this compound?
The pH of the solution can significantly impact the solubility of a peptide.[1][2] this compound has a free carboxylic acid group (-OH). Adjusting the pH to be slightly basic (e.g., using a buffer with a pH above 7) can deprotonate this group, increasing its polarity and potentially improving its solubility in aqueous solutions. Conversely, for basic peptides, an acidic solution may be beneficial.[2][3][6]
Troubleshooting Guide: Dissolving this compound
If you are encountering issues with dissolving this compound, follow this step-by-step guide.
Initial Assessment
-
Analyze the Peptide's Properties: this compound is a neutral peptide with significant hydrophobic character due to the Z-group and valine. This suggests that it will likely have poor solubility in water.
-
Visual Inspection: Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom.
Step-by-Step Dissolution Protocol
-
Attempt with Water (for due diligence):
-
Add a small amount of sterile, deionized water to the vial.
-
Vortex gently. If the solution is not clear and particles are visible, proceed to the next step.
-
-
Use an Organic Solvent:
-
Dilution into Aqueous Buffer (if required for your experiment):
Advanced Troubleshooting Techniques
-
Sonication: If the peptide is still not fully dissolved, place the vial in a sonicator bath for short intervals.[1][2][6]
-
Gentle Warming: Warm the solution slightly (do not exceed 40°C) to aid dissolution.[2]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer can improve solubility. For this compound, a slightly basic pH may be beneficial.[2][6]
Data Presentation
Table 1: Qualitative Solubility of this compound in Different Solvents
| Solvent | Solubility | Recommendations & Remarks |
| Water | Poor | Not recommended as a primary solvent due to the hydrophobic nature of the Z-group and valine. |
| DMSO (Dimethyl sulfoxide) | Good | A common first choice for dissolving hydrophobic peptides. Use a minimal amount to create a stock solution.[1][4][7] |
| DMF (N,N-Dimethylformamide) | Good | An alternative to DMSO, particularly if DMSO interferes with downstream applications.[1][4][7] |
| Methanol / Ethanol | Moderate | Can be used, but may be less effective than DMSO or DMF for highly hydrophobic peptides. |
| Acetic Acid (dilute) | Moderate | May improve solubility for some peptides, but pH should be considered for experimental compatibility.[4] |
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the vial to create a concentrated stock solution.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow: General Caspase Activity Assay
Z-protected peptides are often used as components or inhibitors in enzyme assays. The following diagram illustrates a typical workflow for a fluorometric caspase activity assay, where a substrate containing a specific peptide sequence is cleaved by the caspase enzyme, releasing a fluorescent signal.
Caption: Workflow for a typical caspase activity assay.
Logical Relationship: Troubleshooting Solubility Issues
This diagram outlines the decision-making process for dissolving a hydrophobic peptide like this compound.
Caption: Decision tree for troubleshooting peptide solubility.
References
Technical Support Center: Optimizing Cleavage of Z-Val-Gly-OH from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing the Z-Val-Gly-OH sequence from solid-phase synthesis resins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and ensure successful peptide cleavage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of this compound from the resin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peptide Yield After Cleavage and Precipitation | 1. Incomplete Cleavage: The peptide is not fully released from the resin. 2. Peptide Solubility in Precipitation Solvent: The peptide is soluble in the cold ether used for precipitation. 3. Suboptimal Cleavage Cocktail: The chosen cleavage cocktail is not effective for this specific peptide-resin linkage. | 1. Extend Cleavage Time: Increase the reaction time to 3-4 hours and re-evaluate. For sterically hindered peptides or those with strong resin linkages, longer cleavage times may be necessary. 2. Optimize Precipitation: Concentrate the TFA filtrate under a gentle stream of nitrogen before adding it to a larger volume of cold diethyl ether. Alternatively, try a different precipitation solvent, such as a mixture of ether and a less polar solvent like hexane. 3. Modify Cleavage Cocktail: For Wang resin, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is generally effective. If cleavage remains incomplete, consider a slightly stronger acidic cocktail, but be mindful of potential side reactions. |
| Presence of an Unexpected Peak in HPLC/MS Analysis Corresponding to a Cyclic Dipeptide (Diketopiperazine) | Diketopiperazine (DKP) Formation: The N-terminal amino group of the dipeptide attacks the ester linkage to the resin, leading to cyclization and premature cleavage of Val-Gly as a diketopiperazine. This is a known side reaction, particularly for dipeptides with a C-terminal glycine (B1666218).[1][2][3][4][5] | 1. Use a Milder Cleavage Protocol (for highly acid-labile resins): If using a very acid-sensitive resin, cleavage with a less concentrated acid solution (e.g., 1-5% TFA in DCM) might be possible, although this is not standard for Wang resin. 2. Optimize Coupling of the Second Amino Acid: Ensure complete and efficient coupling of the Z-Val-OH to the Gly-resin to minimize the presence of free N-terminal glycine that can initiate DKP formation. 3. Immediate Cleavage After Synthesis: Do not store the Z-Val-Gly-resin for extended periods before cleavage, as DKP formation can occur over time. |
| Z-Group is Partially or Fully Removed During Cleavage | 1. Prolonged Exposure to Strong Acid: Although generally stable to TFA, very long exposure times or higher temperatures can lead to some Z-group cleavage. 2. Contaminated Reagents: The presence of stronger acids or other reactive species in the TFA or scavengers can affect Z-group stability. | 1. Adhere to Recommended Cleavage Times: For cleavage from Wang resin, 2-3 hours at room temperature is typically sufficient. Avoid unnecessarily long reaction times. 2. Use High-Purity Reagents: Ensure that the TFA and scavengers are of high quality and freshly opened or properly stored to prevent degradation. |
| Difficulty in Precipitating the Peptide | Hydrophilic Nature of the Short Peptide: this compound is a relatively small and potentially polar molecule, which can lead to some solubility in ether, especially if water is present. | 1. Ensure Anhydrous Conditions: Use anhydrous diethyl ether for precipitation and minimize the amount of water in the cleavage cocktail if compatible with the peptide sequence. 2. Concentrate the TFA Solution: As mentioned previously, reducing the volume of the TFA solution before adding it to the ether can significantly improve precipitation efficiency. 3. Use a Larger Volume of Ether: Increase the ratio of cold ether to the TFA solution to at least 10:1. |
Frequently Asked Questions (FAQs)
Q1: Will a standard TFA-based cleavage cocktail remove the Z (benzyloxycarbonyl) protecting group from my peptide?
A1: No, the Z-group is generally stable under the standard trifluoroacetic acid (TFA) conditions used to cleave peptides from Wang and similar resins. This allows for the cleavage of the peptide from the solid support while keeping the N-terminus protected. A separate deprotection step is required to remove the Z-group.
Q2: What is the primary purpose of scavengers in the cleavage cocktail for a simple peptide like this compound?
A2: Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are crucial for quenching the reactive carbocations generated from the cleavage of the peptide-resin linkage (e.g., the benzyl-type cation from Wang resin). Even for a simple peptide, these cations can potentially lead to side reactions if not effectively trapped.
Q3: What is diketopiperazine formation, and why is it a concern for peptides with C-terminal glycine?
A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction where the free N-terminal amine of a dipeptide attacks the ester linkage to the resin, releasing a cyclic dipeptide. Peptides with a C-terminal glycine are particularly susceptible to this side reaction due to the lack of steric hindrance around the glycine residue, which facilitates the cyclization.
Q4: How can I remove the Z-group after cleaving the peptide from the resin?
A4: The Z-group can be removed by several methods, with the most common being:
-
Catalytic Transfer Hydrogenation: This is a mild and efficient method using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like ammonium (B1175870) formate (B1220265).
-
Strong Acidolysis: Treatment with a strong acid such as 33% HBr in acetic acid can also cleave the Z-group.
Q5: Can I monitor the progress of the cleavage reaction?
A5: Yes, the progress of the cleavage can be monitored by taking a small aliquot of the resin at different time points, cleaving it, and analyzing the supernatant by HPLC to observe the increase in the desired peptide peak over time.
Data Presentation
The following table summarizes representative data for the cleavage of peptides from Wang-type resins using different TFA-based cleavage cocktails. While specific data for this compound is not extensively published, this data provides a general expectation of cleavage efficiency and purity.
| Peptide Sequence | Cleavage Cocktail (v/v/v) | Cleavage Time (hours) | Crude Purity by HPLC (%) | Major Side Product (%) | Reference |
| H-Trp-OH | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | 73.6 | 26.4 (Alkylated and esterified products) | |
| H-Tyr-Gly-Gly-Phe-Leu-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 97.4 | 0.8 (M+107)⁺ | |
| H-Tyr-Gly-Gly-Phe-Leu-OH | Reagent K* | 2 | 98.1 | 0.5 (M+107)⁺ | |
| Peptoid on MBHA resin | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | >95 | Not Specified |
*Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v) (M+107)⁺ refers to the peptide adduct with a benzyl (B1604629) cation from the linker.
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
This protocol describes the cleavage of the peptide from Wang resin while preserving the Z-protecting group.
Materials:
-
Z-Val-Gly-Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the Z-Val-Gly-Wang resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol outlines the removal of the Z-group from the cleaved peptide.
Materials:
-
This compound (crude or purified)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Celite or a syringe filter
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol.
-
Catalyst and Hydrogen Donor Addition: To the peptide solution, add 10% Pd/C (typically 10-20% by weight relative to the peptide) and an excess of ammonium formate (5-10 equivalents).
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within 1-4 hours.
-
Catalyst Removal: Upon completion, remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite or a syringe filter.
-
Solvent Removal: Remove the methanol from the filtrate under reduced pressure to obtain the deprotected H-Val-Gly-OH.
Visualizations
Caption: Workflow for the cleavage of this compound from Wang resin.
Caption: Troubleshooting decision logic for this compound cleavage.
Caption: Common pathways for the deprotection of the Z-group.
References
Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection from Z-Val-Gly-OH
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis of peptides. This guide focuses on troubleshooting the incomplete removal of the Carboxybenzyl (Z or Cbz) protecting group from the dipeptide Z-Val-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Z-group deprotection from this compound?
A1: Incomplete deprotection of the Z-group from this compound is a frequent issue that can primarily be attributed to three factors:
-
Catalyst Inactivation: The palladium catalyst used in catalytic hydrogenation is susceptible to poisoning by various functional groups, particularly those containing sulfur. Impurities in the starting material or solvents can deactivate the catalyst.
-
Insufficient Hydrogenolysis Conditions: The reaction may not proceed to completion due to inadequate hydrogen pressure, suboptimal reaction temperature, or insufficient reaction time.
-
Peptide Aggregation: The dipeptide itself can aggregate, especially in certain solvents, which hinders the access of the catalyst to the Z-protected amine.[1]
Q2: I'm observing a side product with a mass corresponding to the loss of water from my starting material. What is it and how can I avoid it?
A2: This is likely the formation of a diketopiperazine (DKP), specifically cyclo(Val-Gly). This side reaction is common with dipeptides, especially when the peptide sequence includes proline or glycine.[1] The free amine, once deprotected, can intramolecularly attack the C-terminal carboxyl group, leading to cyclization and release from the support if applicable. To minimize DKP formation:
-
Control the temperature: Lowering the reaction temperature can reduce the rate of cyclization.
-
Solvent choice: The choice of solvent can influence the rate of DKP formation. It is advisable to screen different solvents to find the optimal one for your specific dipeptide.
-
Immediate subsequent coupling: If the deprotected dipeptide is an intermediate in a larger synthesis, proceeding immediately to the next coupling step can help to minimize the time the free amine is available for intramolecular cyclization.
Q3: Can I use acidic conditions to remove the Z-group from this compound?
A3: Yes, acidolysis is a common alternative to catalytic hydrogenation for Z-group removal. A solution of hydrogen bromide in acetic acid (HBr/AcOH) is typically used. However, this method is harsher and can lead to side reactions if other acid-labile protecting groups are present in the molecule. It is crucial to select a deprotection method that is compatible with the overall protecting group strategy.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.
-
Mass Spectrometry (MS): MS can be used to identify the masses of the components in the reaction mixture, confirming the presence of the desired product and helping to identify any side products.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the Z-group deprotection of this compound.
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows the persistence of the starting material spot.
-
HPLC analysis indicates a significant peak corresponding to this compound remaining.
-
The isolated yield of Val-Gly-OH is low.
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Z-group deprotection.
Issue 2: Side Product Formation (e.g., Diketopiperazine)
Symptoms:
-
Appearance of an unexpected spot on TLC.
-
An additional peak is observed in the HPLC chromatogram.
-
Mass spectrometry analysis reveals a species with a mass different from the starting material and the desired product.
Workflow for Troubleshooting Side Product Formation:
Caption: Troubleshooting workflow for managing side product formation.
Data Presentation
The efficiency of Z-group deprotection can vary significantly based on the chosen method and reaction conditions. The following tables summarize typical conditions for the two most common deprotection methods.
Table 1: Catalytic Hydrogenation Conditions
| Parameter | Condition | Expected Outcome | Notes |
| Catalyst | 5-10 mol% Pd/C (10%) | High Yield (>90%) | Catalyst quality is crucial. Use a fresh, active catalyst. |
| Solvent | Methanol (B129727), Ethanol, or Acetic Acid | Good solubility for starting material and product. | Acetic acid can help reduce catalyst poisoning by the product amine. |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Complete deprotection | Atmospheric pressure is often sufficient, but higher pressure may be needed. |
| Temperature | Room Temperature | Clean reaction profile | Higher temperatures may increase the rate but can also promote side reactions. |
| Reaction Time | 2-16 hours | Reaction completion | Monitor by TLC or HPLC to determine the endpoint. |
Table 2: Acidolysis Conditions
| Parameter | Condition | Expected Outcome | Notes |
| Reagent | 33% HBr in Acetic Acid | Rapid Deprotection | This is a very strong acid. Handle with appropriate safety precautions. |
| Solvent | Acetic Acid | - | The reagent is typically supplied as a solution in acetic acid. |
| Temperature | Room Temperature | Fast reaction | The reaction is often complete in under an hour. |
| Reaction Time | 30-60 minutes | Complete removal of Z-group | Prolonged exposure can lead to side reactions. Monitor closely. |
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas supply (e.g., balloon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask. For a more robust setup, use a hydrogenation apparatus that allows for purging with an inert gas before introducing hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material is no longer visible.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure all the product is collected.
-
Work-up: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected Val-Gly-OH.
Protocol 2: Z-Group Deprotection by Acidolysis with HBr/AcOH
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound in a minimal amount of 33% HBr in acetic acid in a round-bottom flask.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically very fast.
-
Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a flask containing cold, anhydrous diethyl ether with vigorous stirring. The deprotected product will precipitate as the hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
References
Identifying and minimizing impurities in Z-Val-Gly-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Z-Val-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dipeptide composed of valine and glycine (B1666218), with the N-terminus of valine protected by a benzyloxycarbonyl (Z) group. Its chemical formula is C₁₅H₂₀N₂O₅, and its molecular weight is 308.33 g/mol .[1] This compound is often used as a building block in the synthesis of more complex peptides for pharmaceutical and biochemical research.[2][3]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most prevalent impurities in the synthesis of this compound, particularly when using carbodiimide (B86325) coupling agents, include:
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Diketopiperazine (DKP): A cyclic dipeptide formed from the intramolecular cyclization of the Val-Gly dipeptide. This is a major byproduct, especially at the dipeptide stage.[4]
-
Racemized products (Diastereomers): The chiral center of the valine residue is susceptible to racemization (epimerization) during the activation and coupling steps, leading to the formation of Z-D-Val-Gly-OH.
-
N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents. This impurity is stable and unreactive, leading to lower yields.[5][6]
-
Unhydrolyzed starting materials: Residual Z-Val-OH or glycine starting materials.
-
Coupling reagent byproducts: For example, dicyclohexylurea (DCU) if using DCC, which is largely insoluble, or 1-ethyl-3-(3-dimethylaminopropyl)urea if using EDC.[6][7]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound synthesis?
A3: A combination of chromatographic and spectrometric methods is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for quantifying the purity of this compound and separating it from most impurities. A C18 reverse-phase column is typically employed.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities by providing molecular weight information for each separated peak.[3][10]
-
Tandem Mass Spectrometry (MS/MS): Can be used to further characterize the structure of impurities.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of a major byproduct.
Possible Cause: Formation of diketopiperazine (DKP). This is a common issue in dipeptide synthesis. The basic conditions used for deprotection in solid-phase peptide synthesis (SPPS) can promote this side reaction.[4]
Solutions:
-
Choice of Coupling Additives: The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress DKP formation by forming an active ester that is less prone to cyclization.[5]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of DKP formation.[5]
-
Simultaneous Deprotection-Coupling: For solution-phase synthesis, a simultaneous deprotection and coupling procedure can trap the reactive nucleophilic species before it has a chance to cyclize.[11]
-
Alternative Deprotection Reagents: In SPPS, using alternative Fmoc-removal reagents like a mixture of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[12][13]
Problem 2: Presence of a peak with the same mass as this compound but a different retention time in HPLC.
Possible Cause: Racemization (epimerization) of the valine residue, leading to the formation of the Z-D-Val-Gly-OH diastereomer. The activation of the carboxylic acid group of Z-Val-OH can make the α-proton more acidic and susceptible to abstraction by a base.
Solutions:
-
Choice of Coupling Reagent and Additives: Use of coupling additives like HOBt or HOAt is highly recommended to minimize racemization when using carbodiimides.[5] Onium salt-based coupling reagents (e.g., HBTU, HATU) are also known to be effective in suppressing racemization.
-
Control of Base: The type and amount of base used are critical. Weaker bases like N-methylmorpholine (NMM) or collidine are preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) to minimize proton abstraction.
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component (glycine).
-
Low Temperature: Performing the coupling reaction at a reduced temperature can help to decrease the rate of racemization.
Problem 3: A significant amount of an insoluble white precipitate is formed during the reaction (when using DCC).
Possible Cause: Formation of the dicyclohexylurea (DCU) byproduct. This is an inherent outcome of using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. While its insolubility facilitates removal, it can sometimes complicate the reaction work-up.[6][7]
Solutions:
-
Filtration: The DCU precipitate can be effectively removed by filtration.
-
Solvent Choice: The reaction can be performed in a solvent where DCU has very low solubility, such as dichloromethane (B109758) (DCM), to maximize its precipitation and ease of removal.
-
Alternative Carbodiimide: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC). The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous work-up.[6]
Data Presentation
Table 1: Illustrative Comparison of Coupling Reagent and Additive Effects on this compound Synthesis
| Coupling Reagent | Additive | Temperature (°C) | Yield (%) | Purity (%) | D-Val Isomer (%) |
| DCC | None | 25 | 75 | 85 | 8 |
| DCC | HOBt | 25 | 85 | 95 | < 2 |
| EDC | HOBt | 25 | 88 | 96 | < 2 |
| DCC | HOBt | 0 | 82 | 97 | < 1 |
| HATU | DIPEA | 25 | 92 | 98 | < 1 |
Note: This data is illustrative and intended to demonstrate the relative impact of different reaction conditions. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using DCC/HOBt
-
Dissolution: Dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add a solution of DCC (1.1 equivalents) in the same solvent to the cooled mixture with stirring.
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Coupling: Add Glycine methyl ester hydrochloride (1 equivalent) and a base such as N-methylmorpholine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Saponification: Dissolve the resulting ester in a mixture of methanol (B129727) and 1N NaOH and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Purification: Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[14]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[14]
Protocol 3: LC-MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described in Protocol 2.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Scan a mass range that includes the expected molecular weights of this compound and its potential impurities (e.g., m/z 100-500).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common impurity formation pathways.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis with Z-Val-Gly-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields during the solid-phase synthesis of peptides containing Z-Val-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of this compound challenging in solid-phase peptide synthesis (SPPS)?
A1: The primary challenge in coupling this compound stems from steric hindrance. The valine residue is a β-branched amino acid, and its bulky side chain can physically obstruct the approach of the coupling reagents and the N-terminus of the growing peptide chain on the solid support.[1] Additionally, the N-terminal benzyloxycarbonyl (Z) protecting group can also contribute to this steric bulk.[1][2] This hindrance can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[1]
Q2: How can I detect incomplete coupling of this compound?
A2: Incomplete coupling can be identified using qualitative colorimetric tests that detect the presence of unreacted primary amines on the peptide-resin. The most common method is the Kaiser (ninhydrin) test. A positive Kaiser test (blue or purple beads) indicates the presence of free amines and, therefore, an incomplete coupling reaction.[3] For peptides with an N-terminal proline, the isatin (B1672199) or chloranil (B122849) tests are recommended.
Q3: What are the initial steps to take if I observe a low coupling yield with this compound?
A3: If you suspect a low coupling yield, the first step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the deprotection of the Z-group. If the coupling is still incomplete after a second attempt, it is advisable to cap any unreacted amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences in the final product.
Q4: Can peptide aggregation be an issue when using this compound?
A4: Yes, peptide aggregation is a common issue, particularly with hydrophobic and β-branched amino acids like valine. As the peptide chain elongates, it can form secondary structures on the resin, which physically blocks reactive sites and hinders both coupling and deprotection steps.
Q5: What are the key differences between common coupling reagents for difficult couplings?
A5: Coupling reagents vary in their activation efficiency. For sterically hindered amino acids, uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides such as DCC or DIC, even with additives like HOBt or OxymaPure®. HATU is often considered superior to HBTU for challenging couplings due to the formation of a more reactive OAt-active ester, which can lead to faster reaction times and higher purity.
Troubleshooting Guide: Low Yield with this compound
This guide provides a systematic approach to troubleshooting low coupling yields when using this compound in your solid-phase peptide synthesis.
Problem: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Presence of deletion sequences (mass corresponding to the peptide without Val-Gly) in the final product analysis by mass spectrometry.
-
Low overall yield of the desired peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summary: Coupling Reagent Comparison
| Coupling Reagent Combination | Relative Efficiency for Hindered Couplings | Recommended Equivalents (AA:Reagent:Base) | Key Considerations |
| DIC / HOBt | Moderate | 3 : 3 : 6 | A standard, cost-effective option. May require longer reaction times or double coupling. |
| DIC / OxymaPure® | Moderate to High | 3 : 3 : 6 | Generally provides better yields and less racemization than HOBt. |
| HBTU / DIPEA | High | 3 : 3 : 6 | A robust choice for many difficult sequences. |
| HATU / DIPEA | Very High | 3 : 2.9 : 6 | Often the reagent of choice for highly sterically hindered couplings due to faster kinetics. |
| COMU® / DIPEA | Very High | 3 : 3 : 6 | A highly efficient reagent with good solubility of byproducts. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol outlines a standard manual coupling procedure using HBTU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.
-
Activation of Amino Acid: In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and vortex briefly. This initiates the activation.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 2: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for cases where standard coupling with HBTU is inefficient.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF or NMP
-
Reaction vessel
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation of Amino Acid: In a separate vial, dissolve this compound and HATU in DMF or NMP.
-
Coupling Reaction: Add DIPEA to the resin in the reaction vessel, followed immediately by the addition of the this compound/HATU solution.
-
Agitate the mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or the temperature slightly increased (e.g., to 30-40°C), though this may increase the risk of racemization.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.
-
Washing: After a complete coupling, wash the resin extensively with DMF or NMP.
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride (10 equivalents)
-
DIPEA or Pyridine (10 equivalents)
-
DMF
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in DMF.
-
Capping Reaction: Add the capping solution to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess capping reagents.
Diagrams
References
Technical Support Center: Managing Aggregation of Peptides Containing Z-Val-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing aggregation issues associated with peptides containing the Z-Val-Gly-OH motif. The information is presented in a question-and-answer format, offering direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing peptide prone to aggregation?
A1: Peptides containing this compound are susceptible to aggregation primarily due to the hydrophobic nature of the N-terminal benzyloxycarbonyl (Z) group and the valine side chain.[1] The bulky and aromatic Z-group significantly increases the overall hydrophobicity of the peptide, driving intermolecular associations to minimize contact with aqueous environments.[1] This self-association is a primary cause of insolubility and aggregation.
Q2: What is the primary role of the Z-group in promoting peptide aggregation?
A2: The benzyloxycarbonyl (Z) group is a large, aromatic, and highly hydrophobic protecting group.[1] Its presence is a major contributor to the peptide's tendency to aggregate in aqueous solutions. These hydrophobic moieties on different peptide molecules tend to interact with each other, leading to the formation of larger, often insoluble, structures.[1]
Q3: At which stages of my experimental workflow is aggregation of this compound most likely to occur?
A3: Aggregation can manifest at various stages of your workflow:
-
During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.[1]
-
Post-Synthesis Processing: Changes in the solvent environment during cleavage from the resin and subsequent purification, for instance via HPLC, can trigger aggregation.
-
Lyophilization and Reconstitution: The lyophilization process itself can sometimes favor the formation of aggregated structures that are subsequently difficult to dissolve.
-
In Solution: Preparing stock solutions or diluting the peptide into aqueous buffers for assays is a very common point where aggregation becomes apparent.
Q4: How can I visually identify if my this compound peptide is aggregating?
A4: The simplest method is a visual inspection of your solution. The presence of visible precipitates, cloudiness, or a gel-like consistency are strong indicators of aggregation.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound Peptide
Symptoms:
-
The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., water, PBS).
-
Visible particles or a cloudy suspension forms upon adding the buffer.
Troubleshooting Workflow:
Caption: Workflow for solubilizing hydrophobic peptides.
Issue 2: Peptide Solution Becomes Cloudy or Precipitates Over Time
Symptoms:
-
A clear peptide solution becomes turbid or forms a precipitate after a period of incubation (e.g., at 4°C or room temperature).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Concentration-dependent aggregation | Prepare and use more dilute peptide solutions. It may be necessary to perform experiments at lower peptide concentrations. |
| Temperature sensitivity | Investigate the effect of temperature on solubility. Some peptides are more soluble at lower or higher temperatures. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| pH is close to the isoelectric point (pI) | Adjust the pH of the buffer to be at least 1-2 units away from the calculated pI of the peptide. This increases the net charge and electrostatic repulsion between peptide molecules. |
| Buffer composition | Optimize the buffer by adding small amounts of organic co-solvents (e.g., 5-10% DMSO or acetonitrile) or non-denaturing detergents (e.g., Tween-20, CHAPS). |
Key Experimental Protocols
Protocol 1: General Solubilization of this compound Peptides
-
Initial Solvent Test: Start by attempting to dissolve a small amount of the lyophilized peptide in a minimal volume of a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Vortexing: Vortex the mixture thoroughly to ensure complete dissolution in the organic solvent.
-
Aqueous Dilution: While vigorously vortexing, slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the concentrated peptide-organic solvent solution. This gradual dilution helps to avoid localized high concentrations of the peptide that can trigger immediate aggregation.
-
Final Concentration: Continue adding the aqueous buffer until the desired final peptide concentration is reached. If any cloudiness appears, stop the dilution and consider the troubleshooting steps for persistent aggregation.
Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)
This protocol allows for the measurement of the size distribution of peptide aggregates in solution.
-
Sample Preparation:
-
Prepare a stock solution of the this compound peptide in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 1-5 mM).
-
Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. It is critical to add the peptide stock solution to the buffer while vortexing to minimize immediate precipitation.
-
-
DLS Measurement:
-
Filter the final peptide solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large, pre-existing aggregates or dust particles.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Perform the DLS measurement according to the instrument's instructions, collecting data to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
A high PDI value suggests a heterogeneous mixture of aggregate sizes.
-
Caption: DLS experimental workflow for aggregate analysis.
Protocol 3: Monitoring Aggregation with Thioflavin T (ThT) Assay
This protocol is used to monitor the formation of β-sheet-rich amyloid-like fibrils, a common type of peptide aggregate.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) at 1-5 mM in water. Store protected from light.
-
-
Sample Preparation:
-
Prepare the this compound peptide solution as described in the DLS protocol.
-
-
Assay Setup:
-
In a 96-well black plate (preferably with a clear bottom), add the peptide solution to the desired final concentration.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Include control wells containing only buffer and ThT for baseline fluorescence.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of β-sheet aggregates.
-
Quantitative Data Summary
| Parameter | Recommended Starting Range/Value | Notes |
| Stock Solution Concentration | 1-5 mg/mL in 100% DMSO or DMF | Higher concentrations may be possible but increase the risk of aggregation upon dilution. |
| Working Concentration in Aqueous Buffer | 1-100 µM | Start with lower concentrations and gradually increase to determine the aggregation threshold. |
| Organic Solvent in Final Solution | < 5% (v/v) | Aim to keep the organic solvent concentration as low as possible to minimize its effect on the experimental system. |
| pH of Aqueous Buffer | pH 5-6 or pH 8-9 | Assuming a calculated pI around 7. Adjust based on the actual pI of the full peptide sequence. |
| Incubation Temperature for Aggregation Studies | 4°C, 25°C, or 37°C | Temperature can significantly impact aggregation kinetics. |
| ThT Concentration for Assay | 10-25 µM | A common concentration range for detecting amyloid-like fibrils. |
References
Z-Val-Gly-OH stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Z-Val-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a dipeptide composed of valine and glycine (B1666218), with the N-terminus of valine protected by a benzyloxycarbonyl (Z) group. This protecting group imparts hydrophobicity to the molecule.
Key Properties:
-
Molecular Formula: C₁₅H₂₀N₂O₅
-
Molecular Weight: 308.33 g/mol
-
Appearance: White to off-white solid
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary depending on whether it is in solid form or dissolved in a solvent.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q3: In which solvents can I dissolve this compound?
A3: Due to the hydrophobic nature of the benzyloxycarbonyl (Z) group, this compound may have limited solubility in purely aqueous solutions. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Subsequently, the solution can be diluted with an aqueous buffer to the desired final concentration.
Troubleshooting Guide
Problem 1: My this compound powder won't dissolve in my aqueous buffer.
-
Cause: The benzyloxycarbonyl (Z) group is hydrophobic, which can lead to poor solubility in aqueous solutions.
-
Solution:
-
Try dissolving the peptide in a small amount of a water-miscible organic solvent like DMSO or DMF first.
-
Once fully dissolved, slowly add your aqueous buffer to the peptide solution while vortexing.
-
If precipitation occurs upon adding the aqueous buffer, consider increasing the proportion of the organic co-solvent or using a different buffer system.
-
Problem 2: I observe precipitation or aggregation of my this compound solution over time.
-
Cause: The hydrophobicity of the Z-group can promote intermolecular interactions, leading to aggregation, especially at high concentrations or in certain buffer conditions.
-
Solution:
-
Work at lower concentrations: Prepare and use more dilute solutions of the peptide.
-
Optimize pH: The solubility of peptides is often pH-dependent. Experiment with buffers at different pH values to find the optimal condition for your peptide.
-
Incorporate chaotropic agents: Agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt hydrogen bonding and hydrophobic interactions that lead to aggregation. However, be aware that these can denature proteins in your experiments.
-
Sonication: Brief sonication can help to break up small aggregates and improve solubility.
-
Problem 3: I suspect my this compound has degraded. What are the likely degradation pathways?
-
Cause: this compound can degrade under certain conditions, primarily through the cleavage of the benzyloxycarbonyl (Z) group or the hydrolysis of the peptide bond.
-
Potential Degradation Pathways:
-
Cleavage of the Z-group: This is most likely to occur under harsh acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenation. It is generally stable under mild acidic, neutral, and basic conditions.
-
Hydrolysis of the Peptide Bond: The amide bond between valine and glycine can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures.
-
Mandatory Visualization: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method to assess the stability of this compound in a specific buffer solution over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
The buffer solution in which stability is to be tested
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water or a minimal amount of DMSO followed by dilution).
3. Experimental Procedure:
-
Incubation:
-
Dilute the this compound stock solution into the test buffer to the desired final concentration.
-
Divide the solution into several aliquots in separate vials, one for each time point.
-
Incubate the vials at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
-
Time Points:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from the incubator.
-
If necessary, quench any potential reaction by adding an equal volume of Mobile Phase A or by freezing the sample immediately at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a standard volume of each sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 220 nm (for the peptide bond) and optionally at 257 nm (for the benzyl (B1604629) group of the Z-protecting group).
-
4. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of intact peptide versus time to determine the stability profile.
Mandatory Visualization: Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
A Comparative Guide to Z-Val-Gly-OH and Fmoc-Val-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of efficiency, purity, and overall success. The two primary strategies involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the less commonly used acid-labile tert-butoxycarbonyl (Boc) group. While the benzyloxycarbonyl (Z) group is a cornerstone of solution-phase peptide synthesis, its application in modern SPPS is limited. This guide provides a detailed comparison of the efficiency of using Z-Val-Gly-OH versus the widely adopted Fmoc-Val-Gly-OH in an SPPS workflow, supported by an analysis of their respective protecting group chemistries.
Executive Summary: Fmoc for SPPS Efficiency, Z for Niche Applications
The overarching consensus in peptide chemistry is that the Fmoc/tBu strategy is the method of choice for SPPS due to its mild deprotection conditions and orthogonality.[][2] The Z-group, while historically significant in solution-phase synthesis, presents considerable challenges in a solid-phase context, primarily due to the harsh conditions required for its removal. For the synthesis of a simple dipeptide like Val-Gly, Fmoc-Val-Gly-OH offers a significantly more efficient and practical approach in SPPS.
Quantitative Comparison of Protecting Group Strategies
While direct, side-by-side quantitative data for the SPPS efficiency of this compound versus Fmoc-Val-Gly-OH is not prevalent in recent literature due to the limited use of Z-protected amino acids in modern SPPS, a qualitative and theoretical comparison based on the known properties of the protecting groups can be made.
| Feature | This compound (in SPPS) | Fmoc-Val-Gly-OH (in SPPS) | References |
| Nα-Deprotection Condition | Harsh: Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Mild: 20% Piperidine (B6355638) in DMF | [][3] |
| Compatibility with SPPS | Poor: Hydrogenolysis is not suitable for standard automated synthesizers. Strong acid can cleave the peptide from the resin prematurely depending on the linker. | Excellent: Fully compatible with standard manual and automated SPPS workflows. | [2] |
| Orthogonality | Not fully orthogonal with standard acid-labile side-chain protecting groups and linkers used in Boc/Bzl strategy. Can be orthogonal to Fmoc/tBu if hydrogenolysis is used for Z-group removal. | Fully orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) side-chain protecting groups. | |
| Potential Side Reactions | Catalyst poisoning (if sulfur-containing residues are present). Incomplete deprotection. Side reactions with sensitive amino acids under harsh cleavage conditions. | Diketopiperazine formation, especially with Pro or Gly at the C-terminus of the dipeptide. Aspartimide formation with Asp residues. | |
| Estimated Coupling Efficiency | Potentially lower due to steric hindrance and the need for more robust activation methods. | Generally high, often exceeding 99% with standard coupling reagents. | |
| Overall Yield and Purity | Expected to be lower due to harsh deprotection steps and potential for side reactions. | High, with crude purities often sufficient for straightforward purification. | |
| Automation Friendliness | Low: Not amenable to standard automated SPPS instrumentation. | High: The Fmoc-SPPS workflow is easily automated. |
Experimental Protocols: A Theoretical and Practical Comparison
The stark difference in the SPPS workflow for these two protected dipeptides is evident in their respective experimental protocols.
Fmoc-Val-Gly-OH SPPS Protocol (Standard)
This protocol outlines the standard, widely practiced method for coupling an Fmoc-protected dipeptide onto a resin.
Materials:
-
Fmoc-Val-Gly-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Trifluoroacetic acid (TFA) for final cleavage
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (of the resin): Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve Fmoc-Val-Gly-OH, HBTU/HATU, and DIEA in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Cleavage: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
This compound SPPS Protocol (Theoretical)
This hypothetical protocol is based on the chemical properties of the Z-group and general SPPS principles, highlighting the challenges of its use in a solid-phase context.
Materials:
-
This compound
-
Appropriate resin and linker stable to hydrogenolysis/strong acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Palladium catalyst (for hydrogenolysis)
-
Hydrogen source
-
Or HBr in Acetic Acid
-
Coupling reagents
-
Base
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent.
-
Coupling: Couple this compound to the deprotected resin using standard coupling reagents.
-
Washing: Thoroughly wash the resin.
-
Z-Group Deprotection (On-Resin Challenge):
-
Method A: Catalytic Hydrogenolysis: Suspend the resin in a suitable solvent, add a palladium catalyst, and introduce hydrogen gas. This step is difficult to perform in a standard SPPS reaction vessel and is not compatible with automation. Catalyst filtration would be required.
-
Method B: Strong Acid: Treat the resin with a solution of HBr in acetic acid. This is a very harsh condition that could degrade the peptide or cleave it from many standard linkers.
-
-
Neutralization: After acid-based deprotection, neutralize the resulting amine salt.
-
Washing: Wash the resin extensively to remove all traces of the deprotection reagents.
-
Final Cleavage: Use a cleavage cocktail compatible with the chosen resin linker.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of these two synthetic strategies, the following diagrams are provided.
Caption: Comparative workflows for Fmoc- and Z-protected dipeptide SPPS.
Logical Relationship of Protecting Group Choice and Synthesis Outcome
The choice between Fmoc and Z protecting groups has a direct and significant impact on the entire SPPS process and its outcome.
Caption: Impact of protecting group choice on SPPS outcome.
Conclusion
For the solid-phase synthesis of peptides, including those containing the Val-Gly sequence, the use of Fmoc-Val-Gly-OH is unequivocally the more efficient and practical choice. The mild deprotection conditions, high coupling efficiencies, and compatibility with automated synthesizers make the Fmoc/tBu strategy the gold standard in modern peptide chemistry. While this compound remains a viable reagent for solution-phase synthesis, its application in SPPS is fraught with challenges that lead to lower efficiency, potential for significant side reactions, and incompatibility with standard protocols and instrumentation. Therefore, for researchers, scientists, and drug development professionals engaged in SPPS, Fmoc-Val-Gly-OH is the recommended building block for incorporating the Val-Gly motif into a peptide sequence.
References
A Head-to-Head Battle of Protecting Groups: Z vs. Boc in Dipeptide Synthesis
In the precise world of peptide synthesis, the choice of a protecting group is a critical decision that dictates the efficiency, purity, and overall success of assembling amino acid building blocks. For researchers, scientists, and drug development professionals, understanding the nuances of these chemical shields is paramount. This guide provides an objective comparison of two of the most foundational α-amino protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group, with a focus on their application in dipeptide synthesis.
The Z-group, a stalwart of classical solution-phase peptide synthesis, and the Boc-group, a cornerstone of modern solid-phase peptide synthesis (SPPS), each present a unique set of advantages and disadvantages.[1] The selection between them hinges on the overall synthetic strategy, the nature of the amino acids being coupled, and the desired deprotection conditions.[1]
At a Glance: Key Differences Between Z and Boc Protection
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Introduction Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |
| Typical Synthesis Phase | Solution-phase | Solid-phase (SPPS) |
| Stability | Stable to mild acids and bases | Stable to bases and catalytic hydrogenolysis |
| Primary Deprotection | Catalytic hydrogenolysis (mild) | Mild acidolysis (e.g., TFA) |
| Alternative Deprotection | Strong acids (e.g., HBr/acetic acid) | - |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Z and Fmoc |
| Racemization Risk | Generally low for urethane-type protection | Generally low for urethane-type protection |
Performance in Dipeptide Synthesis: A Comparative Overview
While direct, side-by-side quantitative data for the synthesis of the exact same dipeptide under identical conditions is limited in published literature, a comparative analysis can be constructed from available experimental data and established principles of peptide chemistry. Urethane-based protecting groups like Z and Boc are generally effective at suppressing racemization during the activation and coupling steps.[2]
One study performing simultaneous multiple peptide synthesis found that the Boc/Bzl (benzyl-based side-chain protection) strategy, on average, yielded products of higher yield and purity compared to the Fmoc/tBu strategy under "average" conditions.[3] Although this is not a direct Z versus Boc comparison, it highlights the robustness of the Boc methodology.
The following table summarizes typical performance metrics based on a synthesis of a generic dipeptide (e.g., D-Leu-Ala), extrapolating from data on Z- and Boc-protected D-leucine and general synthesis protocols.[1][4]
| Parameter | Z-Protected Dipeptide Synthesis (Solution-Phase) | Boc-Protected Dipeptide Synthesis (Solid-Phase) |
| Typical Coupling Yield | Good to excellent, but purification losses can lower overall yield.[4] | Excellent (>99% per step is achievable).[4] |
| Deprotection Method | Catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH).[1] | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3] |
| Overall Yield | Often lower due to losses during purification after each step.[4] | Higher cumulative yield, especially for longer peptides. |
| Purification | Labor-intensive (e.g., extraction, crystallization) after each step.[4] | Simplified washing and filtration after each step.[4] |
| Scalability | Well-suited for large-scale synthesis of short peptides.[4] | Highly scalable and amenable to automation.[4] |
| Time Efficiency | Can be more time-consuming due to multi-step purifications.[4] | Generally faster due to a streamlined workflow.[4] |
Experimental Protocols: Synthesizing a Dipeptide
The following are representative protocols for the synthesis of a dipeptide, illustrating the practical differences between using Z and Boc protection.
Protocol 1: Solution-Phase Synthesis of Z-Dipeptide (e.g., Z-D-Leu-Ala-OMe)
This protocol outlines the coupling of Z-D-Leu-OH with L-Alanine methyl ester (H-Ala-OMe) in a solution.[4]
Materials:
-
Z-D-Leu-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Free-basing of Alanine Methyl Ester: Dissolve H-Ala-OMe·HCl in DCM and add one equivalent of TEA or NMM. Stir for 15-30 minutes.
-
Activation of Z-D-Leu-OH: In a separate flask, dissolve Z-D-Leu-OH and one equivalent of HOBt in DCM. Cool the solution to 0°C and add one equivalent of DCC. Stir for 30 minutes at 0°C.
-
Coupling: Add the solution of free H-Ala-OMe to the activated Z-D-Leu-OH solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by crystallization or column chromatography.
-
Deprotection (Catalytic Hydrogenolysis): Dissolve the purified Z-D-Leu-Ala-OMe in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and evaporate the solvent to yield H-D-Leu-Ala-OMe.
Protocol 2: Solid-Phase Synthesis of Boc-Dipeptide (e.g., Boc-Ala-Leu-Resin)
This protocol describes the elongation of a peptide chain on a solid support.
Materials:
-
H-Leu-Resin (e.g., Merrifield resin)
-
Boc-Ala-OH
-
Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for optional capping)
Procedure:
-
Resin Swelling: Swell the H-Leu-Resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection (if starting with Boc-Leu-Resin):
-
Wash the resin with DCM.
-
Add a solution of 25-50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.
-
Wash the resin with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Ala-OH by dissolving it with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the neutralized resin-bound leucine.
-
Agitate the mixture for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If incomplete, the coupling step can be repeated.
-
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of a dipeptide using Z and Boc protection.
References
A Comparative Guide to Dipeptide Substrates for Enzyme Studies: Alternatives to Z-Val-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative dipeptide substrates to Z-Val-Gly-OH for use in various enzyme studies. The selection of an appropriate substrate is critical for accurate and reproducible results in enzyme kinetics, inhibitor screening, and pathway analysis. This document offers an objective comparison of commercially available dipeptide substrates for key enzyme classes, including cathepsins, caspases, and other serine proteases, supported by experimental data and detailed protocols.
Cathepsins: Beyond Z-Phe-Arg-AMC
Cathepsins are a group of proteases that play crucial roles in cellular protein turnover and are implicated in various diseases, including cancer. While Z-Phe-Arg-AMC is a commonly used fluorogenic substrate, several alternatives offer improved specificity and kinetic properties for different cathepsin isozymes.
Comparative Kinetic Parameters for Cathepsin Substrates
The following table summarizes the kinetic parameters of various di- and tri-peptide substrates for Cathepsin B, L, and K, providing a basis for selecting the most appropriate substrate for a given application.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter Group |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | AMC |
| Z-Phe-Arg-AMC | - | - | - | AMC | |
| Z-Arg-Lys-AMC | - | - | Higher at pH 7.2 | AMC | |
| Z-Glu-Lys-AMC | - | - | Higher at pH 4.6 | AMC | |
| Cathepsin L | Z-Phe-Arg-AMC | - | - | - | AMC |
| Ac-Phe-Arg-AMC | - | - | - | AMC | |
| Z-Leu-Lys-Arg-AMC | - | - | High | AMC | |
| Z-Trp-Lys-Arg-AMC | - | - | High | AMC | |
| Cathepsin K | Z-Gly-Pro-Arg-AMC | - | - | - | AMC |
| Z-Leu-Arg-AMC | - | - | - | AMC |
Experimental Protocol: Cathepsin B Activity Assay
This protocol describes a fluorometric assay for measuring Cathepsin B activity using a commercially available kit.
Materials:
-
Cathepsin B Cell Lysis Buffer
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-Arg-Arg-AFC, 10 mM stock)
-
Cathepsin B Inhibitor (for negative control)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
Cell or tissue lysate containing Cathepsin B
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with experimental compounds.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in chilled Cathepsin B Cell Lysis Buffer on ice for 10-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
For a negative control, add 2 µL of Cathepsin B Inhibitor to a separate well containing the lysate.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
Initiate the reaction by adding 2 µL of the 10 mM Cathepsin B Substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The activity of Cathepsin B is proportional to the increase in fluorescence.
-
Signaling Pathway: Cathepsin B in Cancer Invasion and Metastasis
Cathepsin B plays a significant role in the tumor microenvironment by degrading components of the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis. It can also activate other proteases, such as urokinase-type plasminogen activator (uPA), further promoting this process. Additionally, cathepsin B is involved in TGF-β signaling, which can promote epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2]
Caption: Cathepsin B's role in cancer metastasis.
Caspases: Probing the Apoptotic Cascade
Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death). Fluorogenic and chromogenic substrates are invaluable tools for measuring the activity of specific caspases.
Comparative Kinetic Parameters for Caspase Substrates
This table compares the kinetic parameters of various peptide substrates for key initiator and executioner caspases.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter Group |
| Caspase-1 | Ac-YVAD-AMC | - | - | - | AMC |
| Ac-WEHD-AFC | - | - | - | AFC | |
| Caspase-3 | Ac-DEVD-pNA | ~22 | ~0.3 | ~1.4 x 10⁴ | pNA |
| Ac-DEVD-AMC | ~10 | - | - | AMC | |
| Z-DEVD-AMC | - | - | - | AMC | |
| Ac-DMPD-CMK | Kd = 1.62 | - | - | CMK | |
| Ac-DMLD-CMK | Kd = 1.48 | - | - | CMK | |
| Caspase-8 | Ac-IETD-pNA | ~14 | ~0.1 | ~7.1 x 10³ | pNA |
| Ac-LETD-AFC | - | - | - | AFC |
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines a fluorometric assay to determine Caspase-3 activity.[3][4]
Materials:
-
Caspase Assay Buffer
-
DTT (1 M stock)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader (Ex/Em = 354/442 nm or 380/460 nm)
-
Cell lysate from apoptotic and non-apoptotic cells
Procedure:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 2X or 5X stock and adding DTT to a final concentration of 5-10 mM.
-
Dilute the Caspase-3 substrate to a working concentration (e.g., 50 µM) in 1X Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 10-50 µg of protein) to each well of the microplate.
-
Add 50 µL of the Caspase-3 substrate solution to each well.
-
Include a blank control with lysis buffer and substrate solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation of ~354-380 nm and an emission of ~442-460 nm.
-
Caspase-3 activity is determined by the increase in fluorescence compared to the blank and non-apoptotic controls.
-
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Caspase-3 is a key executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5]
References
- 1. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. eurogentec.com [eurogentec.com]
- 4. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of Coupling Methods for the Synthesis of Z-Val-Gly-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Dipeptide Synthesis
The efficient formation of the amide bond between N-benzyloxycarbonyl-L-valine (Z-Val-OH) and glycine (B1666218) (Gly-OH) is a critical step in the synthesis of various peptide-based therapeutics and research compounds. The choice of coupling reagent significantly impacts reaction yield, purity, and the stereochemical integrity of the final dipeptide. This guide provides a comparative analysis of common coupling methods, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is a crucial determinant of success in peptide synthesis. Modern onium-type reagents (uronium/aminium and phosphonium (B103445) salts) have largely superseded older methods due to their high reactivity and ability to suppress racemization. The following table summarizes the performance of several widely used coupling reagents in the context of dipeptide synthesis. While specific data for Z-Val-Gly-OH is compiled from analogous reactions, these values provide a strong comparative overview.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) | Racemization Potential |
| DCC | HOBt | - | DCM/DMF | 120-240 | 85-95 | Low with additive |
| HATU | - | DIPEA | DMF | 30-60 | >95 | Very Low |
| HBTU | HOBt | DIPEA | DMF | 30-60 | ~95-98 | Low |
| TBTU | HOBt | DIPEA | DMF | 30-60 | ~95-98 | Low |
| PyBOP | HOBt | DIPEA | DMF | 30-60 | ~95 | Low |
Note: Yields and reaction times are estimates based on typical peptide couplings and may vary depending on specific reaction conditions.
Experimental Protocols
Detailed methodologies for two common and effective coupling methods are provided below.
DCC/HOBt Coupling Method
This method is a classic, cost-effective approach for peptide bond formation. The use of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial for minimizing racemization.[1]
Materials:
-
Z-Val-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of Glycine Ester: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add NMM or DIPEA (1.1 equivalents) dropwise and stir for 15 minutes.
-
Activation of Z-Val-OH: In a separate flask, dissolve Z-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in DCM to the Z-Val-OH solution.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the neutralized glycine ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain Z-Val-Gly-OMe.
-
Saponification (to obtain this compound): a. Dissolve the crude Z-Val-Gly-OMe in a suitable solvent (e.g., methanol/water). b. Add 1 M NaOH and stir until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. d. Dry the organic layer and concentrate to yield this compound.
HATU Coupling Method
HATU is a highly efficient coupling reagent that often provides high yields and minimal racemization in shorter reaction times compared to carbodiimide-based methods.[2][3]
Materials:
-
Z-Val-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
1 M HCl
-
Saturated NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Val-OH (1.0 equivalent) and H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1 equivalents) to the reaction mixture and continue stirring. The solution may change color.
-
Monitor the reaction progress by TLC. Reactions are often complete within 1-4 hours at room temperature.
-
Work-up and Purification: a. Quench the reaction with water. b. Extract the product with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain Z-Val-Gly-OMe.
-
Saponification: Follow the saponification procedure described in the DCC/HOBt method to obtain the final product, this compound.
Visualizing the Peptide Coupling Workflow and Reagent Comparison
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow of a peptide coupling reaction.
References
A Comparative Guide to the Purity Assessment of Z-Val-Gly-OH Peptides by Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of the N-protected dipeptide, Z-Val-Gly-OH (N-Carbobenzoxy-L-valyl-L-glycine). Ensuring the purity of synthetic peptides is crucial for reliable research outcomes and the safety and efficacy of peptide-based therapeutics. This document outlines standard experimental protocols, compares analytical methodologies, and provides data-driven insights to aid in the selection of the most appropriate analytical strategy.
Introduction to Peptide Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic peptides.[1][2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For peptides, Reversed-Phase HPLC (RP-HPLC) is the most widely employed method due to its high resolution and compatibility with a broad range of peptide structures.[1] More recently, Ultra-High-Performance Liquid Chromatography (UPLC), an evolution of HPLC utilizing smaller stationary phase particles, has offered significant improvements in resolution and analysis speed.
This guide will focus on the practical application of these techniques for the quality control of this compound, a common dipeptide intermediate in peptide synthesis.
Comparison of Analytical Methods: HPLC vs. UPLC
The choice between conventional HPLC and UPLC for the purity analysis of this compound will depend on the specific requirements of the laboratory, including the desired resolution, sample throughput, and available instrumentation.
| Feature | Standard RP-HPLC | RP-UPLC |
| Principle | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | Same as RP-HPLC, but with sub-2 µm particle size columns for higher efficiency. |
| Resolution | Good | Excellent, allows for the separation of closely related impurities. |
| Analysis Time | Longer (typically 15-30 minutes) | Shorter (typically 2-10 minutes) |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (typically 1000-4000 psi) | Higher (typically 6000-15000 psi) |
| Instrumentation | Standard HPLC systems | Specialized UPLC or UHPLC systems required |
| Method Transfer | Established methods are widely available. | Methods may need to be adapted from HPLC. |
| Primary Advantage | Robustness and wide accessibility. | High resolution and speed. |
Experimental Protocol: Standard RP-HPLC Method for this compound
This protocol describes a general-purpose, robust RP-HPLC method suitable for determining the purity of this compound.
1. Materials and Reagents
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for system flushing)
2. Instrumentation
-
HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter and degas both mobile phases prior to use.
4. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (for peptide bond) and 254 nm (for the Z-protecting group)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 20 | 70 |
| 22 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
5. Sample Preparation
-
Dissolve the this compound sample in a suitable solvent, such as a 50:50 mixture of Mobile Phase A and Mobile Phase B, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
The purity of the this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Potential Impurities in this compound Synthesis
During the synthesis of this compound, several impurities may be generated. A robust HPLC method should be able to separate the main product from these potential by-products.
| Impurity Type | Description | Potential Cause |
| Starting Materials | Unreacted Z-Valine or Glycine (B1666218). | Incomplete coupling reaction. |
| Truncated Peptides | Z-Valine. | Failure of the glycine to couple to the valine. |
| Deletion Peptides | Not applicable for a dipeptide, but a concern in longer peptide synthesis. | Incomplete removal of the protecting group on the growing peptide chain. |
| Products of Incomplete Deprotection | Z-Val-Gly-OtBu (if a t-butyl ester of glycine was used and incompletely deprotected). | Incomplete hydrolysis of the C-terminal protecting group. |
| Racemization Products | Z-D-Val-Gly-OH or Z-Val-D-Gly-OH. | Can occur during the activation of the carboxylic acid for coupling. |
| Side-Reaction Products | Di-acylated products or other modifications. | Presence of reactive species or inappropriate reaction conditions. |
Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of this compound using analytical HPLC.
Conclusion
The purity of synthetic peptides such as this compound is a critical parameter that can be reliably determined using analytical HPLC. RP-HPLC with a C18 column is a robust and widely accessible method for this purpose. For laboratories requiring higher resolution and faster analysis times, RP-UPLC presents a powerful alternative, provided the necessary instrumentation is available. A well-developed HPLC method should effectively separate the target peptide from potential process-related impurities, ensuring the quality and reliability of the material for its intended research or developmental application.
References
Validating Z-Val-Gly-OH Incorporation: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, rigorous validation of compound incorporation is paramount. This guide provides an objective comparison of mass spectrometry data for a peptide incorporating the N-benzyloxycarbonyl (Z)-protected dipeptide, Z-Val-Gly-OH, against its unprotected counterpart, Val-Gly-OH. The inclusion of supporting experimental data and detailed protocols aims to facilitate accurate and reliable validation in your research.
The successful incorporation of protected amino acids and peptides is a critical step in the synthesis of complex peptide structures and therapeutics.[1] Mass spectrometry (MS) stands as a cornerstone technique for confirming the molecular weight and sequence of these custom-synthesized peptides.[1] This guide will delve into the specifics of using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the incorporation of this compound.
Comparative Analysis of a Model Peptide
To illustrate the validation process, we will consider a hypothetical pentapeptide, Leu-X-Ala-Phe-Lys, where 'X' represents the incorporation of either this compound or Val-Gly-OH. The following tables summarize the expected and (hypothetically) observed mass spectrometry data.
Table 1: Molecular Weight Confirmation
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Leu-(Z-Val-Gly)-Ala-Phe-Lys | 1007.54 | 1007.56 |
| Leu-(Val-Gly)-Ala-Phe-Lys | 873.48 | 873.50 |
This initial analysis confirms the successful incorporation of the respective dipeptide by matching the observed mass-to-charge ratio (m/z) of the singly protonated molecular ion ([M+H]⁺) with the theoretical mass.
Table 2: Tandem MS (MS/MS) Fragmentation Analysis for Leu-(Z-Val-Gly)-Ala-Phe-Lys
Collision-Induced Dissociation (CID) of the precursor ion generates a series of fragment ions, primarily b- and y-ions, which correspond to cleavages along the peptide backbone.[2][3] The mass differences between consecutive ions in a series allow for the confirmation of the amino acid sequence.
| Fragment Ion | Theoretical m/z | Observed m/z | Inferred Sequence |
| b₁ | 114.09 | 114.10 | Leu |
| b₂ | 509.28 | 509.30 | Leu-(Z-Val-Gly) |
| b₃ | 580.32 | 580.35 | Leu-(Z-Val-Gly)-Ala |
| b₄ | 727.39 | 727.40 | Leu-(Z-Val-Gly)-Ala-Phe |
| y₁ | 147.11 | 147.12 | Lys |
| y₂ | 294.18 | 294.20 | Phe-Lys |
| y₃ | 365.22 | 365.25 | Ala-Phe-Lys |
| y₄ | 760.41 | 760.45 | (Z-Val-Gly)-Ala-Phe-Lys |
Table 3: Tandem MS (MS/MS) Fragmentation Analysis for Leu-(Val-Gly)-Ala-Phe-Lys
| Fragment Ion | Theoretical m/z | Observed m/z | Inferred Sequence |
| b₁ | 114.09 | 114.10 | Leu |
| b₂ | 270.19 | 270.20 | Leu-Val-Gly |
| b₃ | 341.23 | 341.25 | Leu-Val-Gly-Ala |
| b₄ | 488.30 | 488.32 | Leu-Val-Gly-Ala-Phe |
| y₁ | 147.11 | 147.12 | Lys |
| y₂ | 294.18 | 294.20 | Phe-Lys |
| y₃ | 365.22 | 365.25 | Ala-Phe-Lys |
| y₄ | 521.32 | 521.35 | Val-Gly-Ala-Phe-Lys |
The key differentiator in the fragmentation patterns is the mass difference between the b₁ and b₂ ions and between the y₃ and y₄ ions, which directly corresponds to the mass of the incorporated dipeptide (Z-Val-Gly or Val-Gly).
Experimental Protocols
Detailed and robust experimental protocols are critical for generating reliable validation data.
LC-MS/MS Analysis of Peptides
This protocol is designed to confirm the molecular weight of the peptide and determine its sequence through fragmentation analysis.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a solution of 50% acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
2. Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient runs from 5% to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan mass spectra from m/z 200 to 1200 to detect the precursor ion.
-
MS/MS Scan: Select the most intense precursor ion for Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 15-45 eV) to ensure efficient fragmentation.
-
Data Analysis: Analyze the resulting spectra to identify the precursor mass and the b- and y-ion series for sequence confirmation.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the mass spectrometry validation of this compound incorporation.
This structured approach, combining robust experimental design with detailed data analysis, ensures the accurate and reliable validation of this compound incorporation in synthetic peptides. The provided comparative data and protocols serve as a valuable resource for researchers in the field of peptide chemistry and drug development.
References
A Comparative Guide to the Biological Activity of Z-Val-Gly-OH and its Analogs as Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the dipeptide Z-Val-Gly-OH and its analogs, with a focus on their inhibitory effects on cysteine proteases, particularly calpains and caspases. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.
Introduction
This compound is a dipeptide derivative that serves as a versatile building block in peptide synthesis and has been explored as a scaffold for the development of enzyme inhibitors.[1][2] Analogs of this compound, typically featuring a reactive C-terminal aldehyde or ketone functionality, have shown significant inhibitory activity against various proteases, playing crucial roles in numerous cellular processes, including apoptosis, signal transduction, and cell motility. Understanding the structure-activity relationship (SAR) of these analogs is critical for the design of potent and selective inhibitors for therapeutic applications. This guide focuses on the comparative biological activity of these compounds against key cysteine proteases.
Comparative Biological Activity of this compound Analogs
The inhibitory potency of this compound analogs is significantly influenced by the nature of the amino acid residues at the P1 and P2 positions (following the Schechter and Berger nomenclature), as well as the C-terminal electrophilic group that reacts with the active site cysteine of the protease. Research has demonstrated that modifications to this core structure can dramatically alter both the potency and selectivity of these inhibitors.
A key study by Sasaki et al. provides a quantitative comparison of a series of di- and tripeptidyl aldehyde derivatives as inhibitors of calpain I, calpain II, cathepsin L, and cathepsin B.[3] The inhibitory constants (Ki) from this study are summarized in the table below, offering a clear comparison of the biological activity of these this compound analogs.
Table 1: Inhibitory Constants (Ki) of this compound Analogs Against Cysteine Proteases [3]
| Compound | P3 | P2 | P1 | Target Enzyme | Ki (nM) |
| Dipeptide Aldehydes | |||||
| Z-Leu-Met-H | Z- | Leu | Met | Calpain I | 130 |
| Calpain II | 220 | ||||
| Cathepsin L | 1.3 | ||||
| Cathepsin B | 1,100 | ||||
| Z-Leu-nLeu-H | Z- | Leu | nLeu | Calpain I | 200 |
| Calpain II | 320 | ||||
| Cathepsin L | 1.0 | ||||
| Cathepsin B | 1,300 | ||||
| Tripeptide Aldehydes | |||||
| Ac-Leu-Leu-Met-H | Ac-Leu- | Leu | Met | Calpain I | 40 |
| Calpain II | 60 | ||||
| Cathepsin L | 0.8 | ||||
| Cathepsin B | 100 | ||||
| Ac-Leu-Leu-nLeu-H | Ac-Leu- | Leu | nLeu | Calpain I | 50 |
| Calpain II | 80 | ||||
| Cathepsin L | 0.5 | ||||
| Cathepsin B | 120 | ||||
| 4-Phenyl-butyryl-Leu-Met-H | 4-Ph-But- | Leu | Met | Calpain I | 36 |
| Calpain II | 50 | ||||
| Cathepsin L | 1.1 | ||||
| Cathepsin B | 800 | ||||
| Z-Leu-Leu-Phe-H | Z-Leu- | Leu | Phe | Calpain I | 150 |
| Calpain II | 250 | ||||
| Cathepsin L | 1.5 | ||||
| Cathepsin B | 1,500 | ||||
| Z-Val-Phe-CHO (Calpain Inhibitor III) | Z- | Val | Phe | Calpain I & II | 8 |
Note: Z = Benzyloxycarbonyl, Ac = Acetyl, nLeu = Norleucine, Met = Methionine, Phe = Phenylalanine, Leu = Leucine, Val = Valine. The "-H" denotes an aldehyde.
The data clearly indicates that these peptidyl aldehydes are potent inhibitors of calpains and cathepsins, with Ki values in the nanomolar to low micromolar range. Notably, the tripeptide aldehydes generally exhibit greater potency than the dipeptide aldehydes, highlighting the importance of extending the peptide chain for enhanced binding to the enzyme's active site.
Signaling Pathway Involvement: Apoptosis
Calpains and caspases are key players in the intricate signaling network of apoptosis, or programmed cell death. The inhibition of these proteases by this compound analogs can therefore have a profound impact on this fundamental cellular process.
Calpains are calcium-activated cysteine proteases that can initiate apoptosis through the cleavage of various cellular substrates, including cytoskeletal proteins and signaling molecules.[4] They can also activate certain caspases. Caspases, on the other hand, are a family of proteases that execute the apoptotic program. They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).
The following diagram illustrates a simplified overview of the apoptotic signaling pathway, highlighting the roles of calpains and caspases.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Dipeptide Synthesis: A Cost-Benefit Analysis of Z-Val-Gly-OH Production
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of dipeptides like Z-Val-Gly-OH is a critical consideration in the journey from laboratory research to large-scale pharmaceutical production. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering a deep dive into the cost-benefit landscape of each approach. We will explore the nuances of solution-phase, solid-phase, and enzymatic synthesis, supported by experimental data and cost projections to inform strategic decisions in your development pipeline.
This compound, or N-benzyloxycarbonyl-L-valyl-L-glycine, is a protected dipeptide with applications in the synthesis of more complex peptides and as a tool in biochemical research, including protease inhibitor studies. The choice of synthetic route for its large-scale production hinges on a delicate balance of factors including raw material costs, process efficiency, scalability, and the final purity of the product.
Comparative Analysis of Synthesis Methodologies
The large-scale synthesis of this compound can be approached through three primary methodologies: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (LPPS), and enzymatic synthesis. Each method presents a unique set of advantages and disadvantages that must be weighed against the specific requirements of the production campaign.
| Feature | Solution-Phase Synthesis (LPPS) | Solid-Phase Synthesis (SPPS) | Enzymatic Synthesis |
| Principle | Stepwise addition of amino acids in a homogenous solution. | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | Use of enzymes (e.g., proteases) to catalyze peptide bond formation. |
| Key Advantages | - Scalability to large quantities- Well-established and versatile- Allows for purification of intermediates | - Amenable to automation and high-throughput synthesis- Simplified purification of the final product | - High stereospecificity, reducing racemization- Milder reaction conditions (aqueous environment, neutral pH)- Environmentally friendly ("Green Chemistry") |
| Key Disadvantages | - Labor-intensive purification of intermediates- Potential for lower overall yields due to multiple purification steps | - Higher cost of resins and coupling reagents- Potential for side reactions and incomplete couplings, especially for longer peptides- Waste generation from excess reagents and solvents | - Enzyme cost and stability can be a factor- Substrate specificity of enzymes may limit applicability- Slower reaction rates compared to chemical methods |
| Estimated Yield | 60-80% (highly dependent on purification efficiency at each step) | 70-90% (for short peptides) | >90% |
| Estimated Purity | High, as intermediates can be purified | Variable, dependent on coupling efficiency and cleavage from the resin | High, due to enzyme specificity |
Cost-Benefit Deep Dive: A Hypothetical 1 kg Production Scenario
To provide a tangible comparison, let's consider a hypothetical large-scale synthesis of 1 kg of this compound. The following table breaks down the estimated costs associated with each synthesis method. It is important to note that these are estimates and actual costs can vary based on supplier, bulk discounts, and process optimization.
| Cost Component | Solution-Phase Synthesis (LPPS) | Solid-Phase Synthesis (SPPS) | Enzymatic Synthesis |
| Starting Materials | |||
| Z-L-Valine | ~$250/kg[1] | ~$250/kg[1] | ~$250/kg[1] |
| Glycine (B1666218) Methyl Ester HCl | ~$5-25/kg[2][3] | ~$5-25/kg[2][3] | ~$5-25/kg[2][3] |
| Key Reagents | |||
| Coupling Reagents (e.g., DCC, HOBt) | ~$30-200/kg[4] | ~$30-200/kg (often higher-end reagents used)[4] | N/A |
| Resin (for SPPS) | N/A | ~$500-2000/kg (depending on type) | N/A |
| Enzyme | N/A | N/A | Variable, can be a significant upfront cost but is reusable |
| Solvents | High (for reaction and purification) | Very High (for washing and cleavage) | Low (primarily aqueous) |
| Purification | High (multiple chromatographic steps) | Moderate (single final purification) | Low (often simple precipitation) |
| Labor & Equipment | High (manual and time-intensive) | Moderate (amenable to automation) | Moderate (requires expertise in biocatalysis) |
| Estimated Total Cost per kg |
|
| $ (potentially, with optimized enzyme reuse) |
Solution-Phase Synthesis remains a viable option for large-scale production due to its scalability and the potential for high purity through intermediate purification. However, it is often the most labor-intensive and can generate significant solvent waste.
Solid-Phase Synthesis , while dominant in research and for the production of longer peptides, can be less cost-effective for a simple dipeptide like this compound at a large scale due to the high cost of the resin and the large volumes of solvents required for washing steps.
Enzymatic Synthesis is emerging as a highly attractive alternative. Its high specificity leads to fewer side products, simplifying purification and increasing yields. The use of aqueous media and milder reaction conditions significantly reduces the environmental impact and can lead to substantial cost savings, especially when the enzyme can be efficiently recycled.
Experimental Protocols: A Glimpse into the Methodologies
While detailed, optimized protocols for the large-scale synthesis of this compound are often proprietary, the following outlines the general steps for each method.
Solution-Phase Synthesis of this compound
This method typically involves the coupling of Z-L-Valine with a protected glycine derivative, such as Glycine methyl ester hydrochloride, in a suitable organic solvent.
Workflow for Solution-Phase Synthesis
Caption: General workflow for the solution-phase synthesis of this compound.
Protocol Outline:
-
Activation of Z-L-Valine: Z-L-Valine is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM) and cooled. A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are added to form an active ester.
-
Coupling: A solution of Glycine methyl ester hydrochloride, neutralized with a base like triethylamine (B128534) (TEA), is added to the activated Z-L-Valine solution. The reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with acidic, basic, and brine solutions. The organic layer is dried and the solvent evaporated to yield the crude Z-Val-Gly-OMe. This intermediate is then purified, typically by column chromatography.
-
Saponification: The purified Z-Val-Gly-OMe is dissolved in a mixture of methanol (B129727) and water, and a solution of sodium hydroxide (B78521) is added to hydrolyze the methyl ester.
-
Final Purification: After acidification, the crude this compound is extracted and purified by crystallization to yield the final product.
Solid-Phase Synthesis of this compound
In this approach, Glycine is first attached to a solid support (resin), followed by the coupling of Z-L-Valine.
Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of this compound.
Protocol Outline:
-
Resin Preparation: A suitable resin, such as Wang resin, is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Attachment: The first amino acid, Fmoc-Gly-OH, is attached to the resin using a coupling agent.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Coupling of Z-L-Valine: Z-L-Valine is activated and coupled to the free amino group on the resin-bound glycine.
-
Cleavage: The dipeptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
-
Purification: The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis of this compound
This green chemistry approach utilizes an enzyme to catalyze the peptide bond formation.
Workflow for Enzymatic Synthesis
Caption: General workflow for the enzymatic synthesis of this compound.
Protocol Outline:
-
Substrate Preparation: Z-L-Valine is converted to an ester (e.g., methyl or ethyl ester) to serve as the acyl donor.
-
Enzymatic Reaction: The Z-L-Valine ester and Glycine are dissolved in an aqueous buffer at a specific pH. The selected enzyme (e.g., a commercially available protease) is added, and the reaction is incubated.
-
Product Isolation: As the dipeptide forms, it may precipitate out of the solution due to lower solubility. The product can then be isolated by filtration. Alternatively, the pH of the reaction mixture can be adjusted to induce precipitation. The isolated product is then washed and dried.
Application in a Biological Context: this compound as a Protease Inhibitor Building Block
This compound and similar dipeptides are valuable building blocks in the synthesis of more complex protease inhibitors. For instance, they can be incorporated into peptide aldehydes or ketones, which are known to be potent inhibitors of cysteine and serine proteases. The valine residue can provide specificity for the S2 pocket of certain proteases.
Logical Relationship in Protease Inhibitor Design
Caption: Logical flow from this compound to protease inhibition.
Conclusion: Strategic Synthesis for a Competitive Edge
The optimal strategy for the large-scale synthesis of this compound is not a one-size-fits-all solution. For companies prioritizing scalability and leveraging existing infrastructure, traditional solution-phase synthesis may be the most pragmatic choice, despite its labor-intensive nature. Solid-phase synthesis , while excellent for more complex peptides, may not be the most economical for this particular dipeptide at an industrial scale.
The future, however, appears to be trending towards greener and more cost-effective methods. Enzymatic synthesis presents a compelling case for the future of large-scale dipeptide production. Its high efficiency, specificity, and reduced environmental footprint offer a significant competitive advantage. As enzyme technology continues to advance and costs decrease, enzymatic synthesis is poised to become the method of choice for the sustainable and economical production of this compound and other dipeptides, enabling researchers and drug developers to bring innovative therapies to market more efficiently.
References
Revolutionizing Peptide Synthesis: A Data-Driven Comparison of Z-Val-Gly-OH and Novel Peptide Building Blocks
For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the efficient synthesis of complex peptides is a persistent challenge. The formation of secondary structures during solid-phase peptide synthesis (SPPS) can lead to aggregation, resulting in low yields and impure products. This guide provides a comprehensive performance benchmark of the traditional dipeptide building block, Z-Val-Gly-OH, against modern alternatives such as pseudoproline and Dmb-dipeptides, designed to mitigate these synthetic hurdles.
This comparative analysis delves into the experimental data to provide a clear understanding of how these building blocks perform in the synthesis of "difficult" or aggregation-prone peptide sequences. By examining key performance indicators like crude peptide purity and overall yield, this guide aims to equip researchers with the knowledge to select the optimal building blocks for their specific synthetic needs.
The Challenge of Peptide Aggregation in SPPS
During SPPS, the growing peptide chain, anchored to a solid support, can fold into stable secondary structures like β-sheets. These structures can then associate with each other, leading to resin aggregation. This aggregation physically obstructs the N-terminus of the peptide, hindering both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid. The consequence is a higher incidence of deletion sequences and a significant reduction in the overall yield of the desired full-length peptide.
Traditionally, chemists have employed various strategies to overcome this challenge, including the use of specialized solvents, elevated temperatures, and the incorporation of specific dipeptide building blocks designed to disrupt secondary structure formation.
Performance Benchmark: this compound vs. Modern Alternatives
To provide a clear comparison, the following tables summarize the performance of this compound against pseudoproline and Dmb-dipeptides in the synthesis of aggregation-prone sequences. While direct head-to-head comparative studies including this compound are not extensively available in the reviewed literature, the well-documented performance of pseudoproline and Dmb-dipeptides in overcoming aggregation allows for a strong inferential comparison.
Table 1: Performance Comparison of Dipeptide Building Blocks in the Synthesis of Aggregation-Prone Peptides
| Building Block Category | Example | Mechanism of Action | Reported Impact on Yield | Reported Impact on Purity |
| Traditional Z-Protected Dipeptide | This compound | Standard dipeptide for sequence extension. | Highly variable, often very low for difficult sequences. | Often results in a complex mixture of deletion and truncated sequences. |
| Pseudoproline Dipeptides | Fmoc-Xaa-Ser(ΨPro)-OH | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[1] | Significant improvement, in some cases enabling synthesis where it would otherwise fail.[2] | Reduces deletion sequences and improves crude purity.[2] |
| Backbone-Protected Dipeptides | Fmoc-Ala-(Dmb)Gly-OH | Blocks hydrogen bond donor capability at the amide nitrogen, preventing interchain interactions.[2] | Substantial improvement in yield and purity.[2] | Prevents aggregation-related side products.[2] |
In-Depth Look at Modern Aggregation-Disrupting Building Blocks
Pseudoproline Dipeptides
Pseudoproline dipeptides are formed by the reversible protection of a serine or threonine residue within a dipeptide as an oxazolidine (B1195125) ring. This cyclic structure mimics the backbone geometry of proline, introducing a significant bend or "kink" in the peptide chain. This conformational disruption effectively breaks the regular hydrogen-bonding patterns required for the formation of stable β-sheets, thereby preventing on-resin aggregation.[1][3]
The benefits of incorporating pseudoproline dipeptides are particularly pronounced in the synthesis of long and hydrophobic peptides. Their use has been shown to dramatically increase the yield and purity of crude peptide products that are otherwise challenging to synthesize using standard methods.[4]
Dmb-Dipeptides
Another effective strategy to combat aggregation is the use of dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the N-terminal amino acid. The bulky Dmb group acts as a temporary protecting group for the backbone amide, physically preventing its participation in the intermolecular hydrogen bonding that drives aggregation.
Similar to pseudoprolines, Dmb-dipeptides are incorporated during SPPS and the Dmb group is cleaved during the final trifluoroacetic acid (TFA) treatment, yielding the native peptide sequence. These building blocks have proven to be highly effective in improving the synthesis of peptides containing Gly-Gly motifs and other aggregation-prone sequences.
Experimental Protocols
To ensure a standardized comparison of building block performance, the following general experimental workflow for solid-phase peptide synthesis is recommended.
General Protocol for Fmoc-SPPS Incorporating Specialized Dipeptide Building Blocks
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) for a minimum of 30 minutes.[2]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. This is followed by thorough washing with DMF.[2]
-
Dipeptide Coupling:
-
The specialized dipeptide (pseudoproline or Dmb-dipeptide), typically 1.5 to 2 equivalents relative to the resin loading, is dissolved in DMF.
-
A coupling agent, such as HCTU (1.5-2 equivalents), is added to the dipeptide solution.[2]
-
N,N-diisopropylethylamine (DIPEA), as a base (3-4 equivalents), is then added to the mixture.[2]
-
The activated dipeptide solution is immediately added to the deprotected peptide-resin, and the reaction is allowed to proceed for 1-2 hours.
-
The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (B49086) test.
-
-
Washing: After the coupling step, the resin is thoroughly washed with DMF to remove any excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Dmb group, if present) are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, washed, and lyophilized.[2]
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[2]
Visualizing the Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the mechanisms of action of the different building blocks.
Caption: Experimental workflow for SPPS incorporating specialized dipeptide building blocks.
Caption: Mechanisms of action for preventing peptide aggregation.
Conclusion
The synthesis of "difficult" peptide sequences remains a significant challenge in peptide chemistry. While traditional building blocks like this compound are suitable for many applications, they often fall short when dealing with aggregation-prone sequences. The development of novel building blocks, such as pseudoproline and Dmb-dipeptides, has provided powerful tools to overcome these limitations.
By actively disrupting the formation of secondary structures on the resin, these modern alternatives lead to substantial improvements in both the yield and purity of the final peptide product. The experimental evidence, though not always a direct comparison, strongly supports the superiority of these advanced building blocks for the synthesis of challenging peptides. For researchers aiming to improve the efficiency and success rate of their peptide synthesis, the adoption of pseudoproline and Dmb-dipeptides represents a scientifically validated and highly effective strategy.
References
Safety Operating Guide
Personal protective equipment for handling Z-Val-Gly-OH
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Z-Val-Gly-OH is paramount. This guide provides immediate safety protocols and operational plans for handling and disposal to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for various stages of handling. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during reconstitution of the lyophilized powder or when handling larger volumes.[1][2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1][2] Consider double-gloving for added protection.[1][3] Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][3] The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1][2] |
Operational Plan: Handling and Disposal
Proper handling and disposal procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective, and desiccated container.[1]
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1]
Preparation of Solutions (Reconstitution):
-
Weighing: Quickly weigh the lyophilized powder in a controlled environment to minimize exposure to air and moisture.[1] Use appropriate respiratory protection.
-
Solvent Addition: Add the appropriate solvent to the vial containing the lyophilized peptide. For many peptides, this will be a high-purity solvent such as DMSO or DMF for initial dissolution, followed by dilution with an aqueous buffer.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid excessive heating.[1]
Handling of Solutions:
-
Always handle solutions containing this compound within a fume hood to minimize inhalation exposure.
-
Use appropriate PPE as outlined in the table above.
-
Avoid direct contact with the solution. If contact occurs, wash the affected area immediately with plenty of water.[4][5]
Disposal Plan:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[3] Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
